Technical Documentation Center

2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid
  • CAS: 6266-67-7

Core Science & Biosynthesis

Foundational

A Technical Guide to Characterizing the Binding Affinity of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic Acid to Target Proteins

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The quantitative assessment of binding affinity between a small molecule and its protein target is a foundational pillar of modern drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative assessment of binding affinity between a small molecule and its protein target is a foundational pillar of modern drug discovery.[1] It provides critical data for establishing structure-activity relationships (SAR), optimizing lead compounds, and elucidating mechanisms of action. This guide presents a comprehensive framework for determining the binding affinity of novel chemical entities, using the compound 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid as a central case study. This molecule contains an indole core, a privileged scaffold in medicinal chemistry known to interact with a wide range of protein targets, including kinases, cyclooxygenases, and various enzymes implicated in cancer and metabolic diseases.[2][3] Lacking a universally established target, this compound serves as an ideal model for outlining a multi-faceted strategy to not only quantify binding but also to confirm target engagement in a physiologically relevant context. We will detail the theoretical underpinnings and provide step-by-step protocols for two gold-standard biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—and the critical in-cell target engagement method, the Cellular Thermal Shift Assay (CETSA).

Part 1: The Compound and Its Putative Targets

The molecule, 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid, integrates two key pharmacophores: an N-methylated indole ring and a 4-oxo-4-phenylbutanoic acid side chain. Indole derivatives are prolific in drug design, with documented activity against a host of protein classes.[2] The butanoic acid moiety often serves as a linker or interacts with charged residues in a binding pocket.

Given the prevalence of indole-based compounds as kinase inhibitors, this guide will use a hypothetical protein, "Kinase Y," as a putative target to provide concrete, practical examples for the experimental protocols. Protein kinases remain one of the most important classes of drug targets, and robust methods for characterizing inhibitor binding are in high demand.[4][5]

Part 2: Theoretical Foundations of Binding Affinity

A drug's efficacy is fundamentally linked to the strength and duration of its interaction with its target. This is quantified by several key thermodynamic and kinetic parameters.

  • Equilibrium Dissociation Constant (K_D): The most common measure of affinity, K_D represents the concentration of the ligand at which 50% of the protein target is occupied at equilibrium.[1] A lower K_D signifies a stronger, higher-affinity interaction. It is an equilibrium constant derived from the ratio of the off-rate to the on-rate (K_D = k_off / k_on).

  • Kinetic Rate Constants (k_on and k_off): These parameters describe the dynamics of the binding event.

    • k_on (Association Rate Constant): The rate at which the compound binds to its target (units: M⁻¹s⁻¹).[1]

    • k_off (Dissociation Rate Constant): The rate at which the compound unbinds from the target (units: s⁻¹).[1] The reciprocal of k_off (1/k_off) is the residence time , a critical parameter in modern drug design that often correlates better with in vivo efficacy than K_D alone.[6]

  • Thermodynamic Parameters (ΔG, ΔH, -TΔS): These values, typically measured by ITC, describe the driving forces of binding.

    • Gibbs Free Energy (ΔG): The overall energy change of binding.

    • Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding, reflecting bond formation and conformational changes.[1]

    • Entropy Change (-TΔS): The change in the system's disorder, often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).[1]

Part 3: In Vitro Biophysical Characterization

Directly measuring the interaction between the purified protein target and the small molecule is the first step in characterization. We will detail two orthogonal, label-free techniques: SPR and ITC.

Method 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is an optical technique that detects changes in mass on a sensor surface in real-time, making it ideal for measuring the kinetics of small molecule-protein interactions without labels.[7][8] A protein (the "ligand" in SPR terminology) is immobilized on the sensor chip, and the small molecule (the "analyte") is flowed over the surface at various concentrations.

  • Immobilization Strategy: Amine coupling is common, but it's crucial to ensure the protein's binding site remains accessible. Using a capture-based method (e.g., anti-His tag antibody for a His-tagged protein) can ensure a more uniform and active surface.

  • Analyte Concentration Range: Concentrations should span at least 10-fold below and 10-fold above the expected K_D to accurately define the binding curve. A preliminary screen is often necessary to determine this range.

  • Buffer Composition: The assay buffer must contain a small amount of a non-ionic surfactant (e.g., 0.05% P20) to prevent non-specific binding and may include DMSO to match the analyte stock solution, minimizing bulk refractive index mismatches.[4]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_protein Prepare purified Kinase Y protein immobilize Immobilize Kinase Y on sensor surface prep_protein->immobilize prep_analyte Prepare serial dilutions of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid inject_analyte Inject analyte dilutions (Association Phase) prep_analyte->inject_analyte prep_chip Equilibrate Sensor Chip in running buffer prep_chip->immobilize immobilize->inject_analyte Start Cycle dissociate Flow running buffer (Dissociation Phase) inject_analyte->dissociate sensorgram Generate Sensorgrams (Response vs. Time) inject_analyte->sensorgram regenerate Inject regeneration solution to remove bound analyte dissociate->regenerate dissociate->sensorgram regenerate->inject_analyte Next Cycle fit_model Fit data to a kinetic binding model sensorgram->fit_model calc_constants Calculate k_on, k_off, K_D fit_model->calc_constants

Caption: Workflow for SPR-based kinetic analysis.

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject purified Kinase Y (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) to achieve a target immobilization level of ~10,000 Response Units (RU).

    • Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM down to 0.1 µM) in HBS-EP+ buffer, ensuring the final DMSO concentration is constant across all samples (e.g., 1%).

  • Binding Assay (Kinetics):

    • Perform injections using a multi-cycle kinetics format.

    • Inject each analyte concentration for 180 seconds to monitor association.

    • Flow HBS-EP+ buffer for 600 seconds to monitor dissociation.[9]

    • Between cycles, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.

  • Data Analysis:

    • Double-reference the data by subtracting the response from a reference flow cell and from a buffer-only (blank) injection.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive k_on, k_off, and calculate K_D.[9]

Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, and stoichiometry 'n') in a single experiment.[10][11] It is considered a gold-standard technique because it is performed with both components free in solution.[12]

  • Concentration Requirements: The 'c-window' (c = [Protein] / K_D) is critical. For a reliable fit, 'c' should ideally be between 10 and 1000. This requires accurate concentration determination for both protein and ligand and often necessitates higher protein consumption than SPR.

  • Buffer Matching: The protein and ligand must be in an identical buffer to minimize the heat of dilution, which can otherwise mask the true binding signal.[13] A final dialysis step for the protein against the buffer used to dissolve the ligand is essential.

  • Control Titration: Titrating the ligand into buffer alone is a mandatory control experiment. The heat from this titration is subtracted from the experimental data to correct for the heat of ligand dilution.[10]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_protein Prepare Kinase Y in cell (e.g., 20 µM) equilibrate Equilibrate instrument to desired temperature (25°C) prep_protein->equilibrate prep_ligand Prepare Compound in syringe (e.g., 200 µM) prep_ligand->equilibrate match_buffer Ensure identical buffer for protein and ligand match_buffer->equilibrate titrate Perform sequential injections of ligand into protein cell equilibrate->titrate measure_heat Measure heat change after each injection titrate->measure_heat integrate Integrate heat peaks for each injection measure_heat->integrate control Control: Titrate ligand into buffer alone control->integrate Subtract dilution heat plot Plot heat vs. molar ratio to generate isotherm integrate->plot fit_model Fit isotherm to a binding model plot->fit_model calc_params Determine K_D, n, ΔH, -TΔS fit_model->calc_params

Caption: Workflow for ITC-based thermodynamic analysis.

  • Sample Preparation:

    • Thoroughly dialyze purified Kinase Y against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Accurately determine the protein concentration (e.g., via A280 or BCA assay). Prepare a ~20 µM solution.

    • Dissolve the compound in the exact same dialysis buffer to a concentration ~10-15 times higher than the protein (e.g., 200-300 µM).

    • Degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Load ~300 µL of the Kinase Y solution into the sample cell.

    • Load ~50 µL of the compound solution into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL each) with a spacing of 150 seconds between injections.[13]

  • Control and Data Analysis:

    • Perform a control experiment by injecting the compound solution into the buffer-filled sample cell.

    • Integrate the raw power peaks to obtain the heat change (ΔH) for each injection.

    • Subtract the control data from the experimental data.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine K_D, stoichiometry (n), and ΔH.[11]

Part 4: Cellular Target Engagement

While in vitro assays are essential, they do not confirm that a compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring changes in a target protein's thermal stability upon ligand binding inside intact cells.[14][15]

Method 3: Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[14][16]

  • Melt Curve: An initial "melt curve" experiment is required to find the optimal temperature (T_agg) at which the target protein shows significant, but not complete, denaturation. This is the temperature that will be used for subsequent dose-response experiments.

  • Lysis Method: Non-denaturing lysis methods are crucial. Freeze-thaw cycles are a common and effective way to lyse cells while preserving protein complexes and the soluble/aggregated protein fractions.[16]

  • Detection Method: Western blotting is the classic readout, requiring a specific antibody for the target protein. It quantifies the amount of soluble protein remaining after the heat challenge.[17]

cluster_prep Cell Treatment cluster_exp Heat Challenge & Lysis cluster_analysis Detection & Analysis culture_cells Culture cells expressing Kinase Y treat_compound Treat cells with compound or DMSO vehicle culture_cells->treat_compound incubate Incubate (e.g., 1 hr, 37°C) to allow cell entry treat_compound->incubate heat Heat cell suspensions at various temperatures incubate->heat lyse Lyse cells via freeze-thaw cycles heat->lyse separate Centrifuge to separate soluble (supernatant) from aggregated (pellet) fractions lyse->separate sds_page Run supernatant on SDS-PAGE separate->sds_page Collect supernatant western Perform Western Blot with anti-Kinase Y antibody sds_page->western quantify Quantify band intensity western->quantify plot_curve Plot % soluble protein vs. temperature/concentration quantify->plot_curve

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid: An Application Note and Protocol

Introduction: The Significance of Indole-Containing Scaffolds in Medicinal Chemistry The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of pharmacologically active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Indole-Containing Scaffolds in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of pharmacologically active compounds.[1] Its inherent ability to interact with a multitude of biological targets has led to the development of numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. The target molecule of this application note, 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid, is a novel compound with significant potential for further investigation as a modulator of biological pathways implicated in inflammatory diseases. Its structure combines the privileged indole scaffold with a keto-acid side chain, a feature often associated with enzyme inhibition. This guide provides a comprehensive, field-tested protocol for the synthesis of this promising molecule, grounded in established chemical principles and designed for reproducibility and scalability.

Synthetic Strategy: A Michael Addition Approach

The synthesis of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is most efficiently achieved through a Michael addition reaction. This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] In this protocol, the nucleophile is 1-methylindole, which preferentially undergoes electrophilic substitution at the C3 position. The Michael acceptor is (E)-4-oxo-4-phenylbut-2-enoic acid, also known as 3-benzoylacrylic acid. This approach is favored due to its atom economy and the relatively mild conditions under which it can be performed.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Part 1: Synthesis of Michael Acceptor cluster_1 Part 2: Michael Addition Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts BenzoylpropanoicAcid 3-Benzoylpropanoic Acid FriedelCrafts->BenzoylpropanoicAcid Dehydrogenation Dehydrogenation BenzoylpropanoicAcid->Dehydrogenation BenzoylacrylicAcid (E)-4-oxo-4-phenylbut-2-enoic acid Dehydrogenation->BenzoylacrylicAcid MichaelAddition Michael Addition BenzoylacrylicAcid->MichaelAddition Methylindole 1-Methylindole Methylindole->MichaelAddition LewisAcid Lewis Acid Catalyst LewisAcid->MichaelAddition TargetMolecule 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid MichaelAddition->TargetMolecule

Figure 1: Overall synthetic workflow for 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid.

Experimental Protocols

Part 1: Synthesis of (E)-4-oxo-4-phenylbut-2-enoic acid (3-Benzoylacrylic acid)

This precursor molecule is synthesized via a two-step process starting with a Friedel-Crafts acylation of benzene with succinic anhydride, followed by dehydrogenation.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityPurity
BenzeneC₆H₆78.11100 mLAnhydrous
Succinic AnhydrideC₄H₄O₃100.0725.0 g99%
Aluminum ChlorideAlCl₃133.3475.0 gAnhydrous
Concentrated HClHCl36.4650 mL37%
Sodium HydroxideNaOH40.00As needed98%
BromineBr₂159.811.1 eq99%
Acetic AcidCH₃COOH60.05200 mLGlacial
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Sodium BicarbonateNaHCO₃84.01As neededSaturated Soln.
Magnesium SulfateMgSO₄120.37As neededAnhydrous

Step-by-Step Protocol:

1.1 Friedel-Crafts Acylation to yield 3-Benzoylpropanoic Acid:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (75.0 g).

  • Add anhydrous benzene (100 mL) to the flask and cool the mixture to 0-5 °C in an ice-water bath.

  • Dissolve succinic anhydride (25.0 g) in 100 mL of anhydrous benzene and add this solution dropwise to the stirred suspension of aluminum chloride over a period of 1 hour.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The mixture will become a dark, viscous solution.

  • Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a 1 L beaker. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Stir the mixture until the aluminum chloride complex has completely decomposed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and extract with a 10% sodium hydroxide solution. The product will move to the aqueous layer as its sodium salt.

  • Acidify the aqueous layer with concentrated HCl until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-benzoylpropanoic acid.

1.2 Dehydrogenation to yield (E)-4-oxo-4-phenylbut-2-enoic acid:

  • Dissolve the crude 3-benzoylpropanoic acid in glacial acetic acid (200 mL) in a 500 mL round-bottom flask.

  • Add bromine (1.1 equivalents) dropwise to the solution while stirring at room temperature.

  • Heat the reaction mixture to 80 °C for 2 hours. The color of the bromine should disappear.

  • Cool the reaction mixture and pour it into 500 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure (E)-4-oxo-4-phenylbut-2-enoic acid.[4][5]

Part 2: Michael Addition for the Synthesis of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityPurity
1-MethylindoleC₉H₉N131.171.0 eq98%
(E)-4-oxo-4-phenylbut-2-enoic acidC₁₀H₈O₃176.171.1 eq99%
Scandium(III) triflateSc(OTf)₃492.1510 mol%99%
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11As neededACS Grade
HexaneC₆H₁₄86.18As neededACS Grade

Step-by-Step Protocol:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-methylindole (1.0 eq) and (E)-4-oxo-4-phenylbut-2-enoic acid (1.1 eq) in anhydrous dichloromethane (50 mL).

  • To this stirred solution, add scandium(III) triflate (10 mol%) as the Lewis acid catalyst. The use of a mild Lewis acid like Sc(OTf)₃ is crucial to activate the Michael acceptor without promoting polymerization or undesired side reactions with the indole nucleus.[6][7]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid.

Trustworthiness: Validation and Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

Reaction Monitoring:

  • TLC Analysis: A crucial tool for monitoring the reaction progress. A typical mobile phase would be a 30:70 mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

Product Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information of the final product. The proton NMR should show characteristic signals for the indole ring protons, the N-methyl group, the phenyl group, and the aliphatic protons of the butanoic acid chain. The carbon NMR will confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, and the aromatic C-H stretches.

  • Melting Point: A sharp melting point range for the purified solid product is a good indicator of its purity.

Expertise & Experience: Rationale Behind Experimental Choices

  • Choice of Lewis Acid: While stronger Lewis acids like AlCl₃ are effective for Friedel-Crafts reactions, they can be too harsh for the Michael addition involving an electron-rich indole, potentially leading to undesired side reactions. Scandium(III) triflate is a milder, water-tolerant Lewis acid that effectively catalyzes the Michael addition with high yields and selectivity.[6][7]

  • Solvent Selection: Anhydrous dichloromethane is an excellent solvent for this reaction as it is inert under the reaction conditions and effectively solubilizes both the starting materials and the catalyst.

  • Workup Procedure: The aqueous workup with sodium bicarbonate is essential to quench the catalyst and remove any unreacted acidic starting material. The subsequent brine wash helps to remove any residual water from the organic phase.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid. By following the outlined procedures and paying close attention to the rationale behind the experimental choices, researchers and drug development professionals can confidently synthesize this valuable indole derivative for further biological evaluation. The methodologies described herein are robust and can likely be adapted for the synthesis of related analogues.

References

  • ACS Publications. (2016, December 27). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. Organic Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

  • ACS Publications. (2014, August 7). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]

  • Royal Society of Chemistry. (n.d.). B(3,4,5-F3H2C6)3 Lewis acid-catalysed C3-allylation of indoles. [Link]

  • ResearchGate. (n.d.). Lewis Acids used for alkylation of indoles with α,β‐unsaturated ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. PubMed Central. [Link]

  • MOLBASE. (n.d.). (E)-4-oxo-4-phenylbut-2-enoic acid|583-06-2. [Link]

  • National Center for Biotechnology Information. (n.d.). Lewis Acid Mediated Vinylogous Additions of Enol Nucleophiles into an α,β-Unsaturated Platinum Carbene. PubMed Central. [Link]

  • Phys.org. (2024, July 11). One-step synthesis of pharmaceutical building blocks: new method for anti-Michael reaction. [Link]

  • University of Evansville. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. PubMed Central. [Link]

  • Oakwood Chemical. (n.d.). (E)-4-Oxo-4-phenylbut-2-enoic acid. [Link]

  • ResearchGate. (2013, January 10). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Beilstein Journals. (2011, February 8). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. [Link]

  • MDPI. (2008, February 7). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

Sources

Application

Application Note: A Strategic Approach to HPLC Method Development for the Quantification of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic Acid

Abstract This document outlines a comprehensive strategy for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-(1-Methyl-1h-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines a comprehensive strategy for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid. The protocol is designed for researchers, analytical scientists, and drug development professionals. By systematically evaluating critical parameters including stationary phase, mobile phase composition, pH, and detector settings, this guide provides a logical workflow from initial analyte characterization to method optimization and system suitability testing. The principles discussed are grounded in established chromatographic theory and regulatory guidelines to ensure the development of a reliable and reproducible analytical method.

Introduction and Analyte Characterization

2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a complex organic molecule featuring an N-methylated indole ring, a keto group, and a carboxylic acid moiety. A successful HPLC method hinges on understanding the physicochemical properties of the analyte, which directly influence its behavior during chromatographic separation.

  • Structure and Functional Groups: The molecule possesses both hydrophobic regions (indole and phenyl rings) and a key ionizable group (carboxylic acid). The N-methyl group increases its hydrophobicity compared to its demethylated analogue.

  • Ionization (pKa): The carboxylic acid group is the primary site of ionization. Aliphatic and aromatic carboxylic acids typically have a pKa in the range of 4.0 to 5.0.[1] Controlling the mobile phase pH relative to this pKa is the most critical factor for achieving good peak shape and reproducible retention.[2] To ensure the analyte is in a single, non-ionized (protonated) form, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa.[3] This "ion suppression" strategy minimizes secondary interactions and promotes retention on a non-polar stationary phase.[2]

  • Hydrophobicity (logP): The presence of multiple aromatic rings suggests the molecule is moderately to highly hydrophobic, making it an ideal candidate for reversed-phase HPLC.[4]

  • UV Absorbance: The indole and phenyl chromophores are expected to exhibit strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.

Materials and Recommended Chromatographic System

2.1. Materials and Reagents

  • Analyte: 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid reference standard

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm)

  • Buffers/Additives: Formic acid, trifluoroacetic acid (TFA), potassium phosphate monobasic, phosphoric acid

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water, or initial mobile phase composition

2.2. HPLC System A standard HPLC or UHPLC system is required, consisting of:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler with temperature control (optional)

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS)

HPLC Method Development Strategy

The development process follows a logical sequence of screening and optimization to efficiently arrive at a robust method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (pKa, logP, UV Spectra) Column Column Selection (C18, 3.5/1.8 µm) Analyte->Column MobilePhase Mobile Phase Selection (ACN/Water, pH 2.5-3.5) Column->MobilePhase Detector Detector Setup (PDA Scan 200-400 nm) MobilePhase->Detector Scouting Scouting Gradient Run (e.g., 10-90% ACN) Detector->Scouting Proceed to Optimization Gradient Gradient Optimization (Adjust Slope & Time) Scouting->Gradient Isocratic Isocratic Method Trial (Based on Scouting Elution %B) Scouting->Isocratic FlowTemp Flow Rate & Temperature (Fine-tuning) Gradient->FlowTemp Isocratic->FlowTemp SST System Suitability Testing (USP <621>) FlowTemp->SST Finalize Method Validation Method Validation (ICH Q2(R1)) SST->Validation

Caption: Workflow for HPLC Method Development.

Phase 1: Initial Parameter Selection (The "Why")
  • Column Selection: A high-purity, end-capped C18 column is the recommended starting point due to the analyte's non-polar nature. A standard dimension of 4.6 x 150 mm with 3.5 µm particles is suitable for conventional HPLC, while a 2.1 x 50-100 mm column with sub-2 µm particles would be appropriate for UHPLC systems to increase throughput and efficiency.[5]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it provides lower viscosity (and thus lower backpressure) and often better peak shape for aromatic compounds.

    • Aqueous Phase & pH Control: This is the most critical parameter. To ensure the carboxylic acid is fully protonated (neutral), an acidic mobile phase is required.[6]

      • Option A (Simple): 0.1% Formic Acid in water (pH ≈ 2.7). This is volatile and compatible with mass spectrometry if needed.

      • Option B (Buffered): A 20-50 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid offers robust pH control.[1][7] This is ideal for methods requiring high precision and robustness.

    • The relationship between pH and the analyte's ionization state is crucial for method performance.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) Analyte Analyte: R-COOH Protonated R-COOH (Neutral, Non-ionized) Analyte->Protonated pH << pKa Deprotonated R-COO- (Anionic, Ionized) Analyte->Deprotonated pH >> pKa Result1 Good Retention Good Peak Shape Protonated->Result1 Leads to Result2 Poor Retention Peak Tailing Deprotonated->Result2 Leads to

Caption: Effect of Mobile Phase pH on Analyte Ionization.

  • Detection Wavelength: A PDA detector should be used initially to acquire the full UV spectrum of the analyte. The wavelength of maximum absorbance (λmax), likely between 220-300 nm due to the indole and phenyl groups, should be selected for quantification to ensure maximum sensitivity.

Experimental Protocols

4.1. Protocol 1: Sample and Mobile Phase Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., ACN or DMSO) to a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the sample diluent to a working concentration suitable for analysis (e.g., 10-50 µg/mL).

  • Mobile Phase A (Aqueous): Prepare either 0.1% (v/v) formic acid in water or 25 mM potassium phosphate monobasic in water, adjusting the pH to 2.5 with phosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.

4.2. Protocol 2: Initial Scouting Gradient This run aims to determine the approximate elution conditions and overall purity profile.

  • Install the selected C18 column and equilibrate with 90% Mobile Phase A / 10% Mobile Phase B for 15-20 column volumes.

  • Set the column temperature to 30 °C.

  • Set the flow rate (e.g., 1.0 mL/min for 4.6 mm ID column).

  • Inject 5-10 µL of the working standard.

  • Run the gradient profile outlined in Table 1.

Table 1: Scouting Gradient Conditions

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
17.0 10 90
17.1 90 10

| 20.0 | 90 | 10 |

4.3. Protocol 3: Method Optimization Based on the scouting run, adjust the method to achieve optimal resolution and runtime.

  • If the peak elutes too early/late: Adjust the starting/ending %B of the gradient.

  • For better resolution between closely eluting peaks: Decrease the gradient slope (i.e., increase the gradient time over a smaller %B range).

  • For a fast isocratic method: If the scouting run shows the peak elutes at a specific organic composition (e.g., 55% B), an isocratic method can be developed. Calculate the isocratic mobile phase composition using the formula: %B_isocratic ≈ %B_start + (t_R / t_G) * (%B_end - %B_start), where t_R is the retention time and t_G is the gradient time. Start with this calculated value and fine-tune as needed.

System Suitability and Method Validation

Once an optimized method is established, its performance must be verified.

5.1. System Suitability Testing (SST) Before any sample analysis, system suitability must be confirmed according to pharmacopeial guidelines like USP <621>.[8][9][10] This is typically done by making 5-6 replicate injections of the working standard.

Table 2: Typical System Suitability Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.8 Measures peak symmetry; values outside this range can indicate secondary interactions or column degradation.
Theoretical Plates (N) > 2000 Measures column efficiency and performance.
Retention Time (%RSD) ≤ 1.0% Demonstrates the stability and precision of the pump and system.

| Peak Area (%RSD) | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |

5.2. Method Validation For use in a regulated environment, the method must be fully validated according to ICH Q2(R1) guidelines.[11][12][13][14][15] This involves formally demonstrating the method's:

  • Specificity: Ability to assess the analyte in the presence of impurities or matrix components.

  • Linearity: Proportionality of detector response to analyte concentration over a defined range.

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Range: The concentration interval over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).[12]

Conclusion

This application note provides a systematic and scientifically grounded framework for developing a robust RP-HPLC method for 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid. By carefully considering the analyte's chemical properties, particularly its ionizable carboxylic acid group, and following a logical progression from screening to optimization and verification, a reliable and reproducible method suitable for research and quality control purposes can be established.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. pH Control in Reversed Phase HPLC. [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • US Pharmacopeia (USP). <621> Chromatography (Harmonized Standard, 2022). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2 (R1) Analytical Procedures Guide. [Link]

  • Pakistan Journal of Analytical & Environmental Chemistry. HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. [Link]

  • Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. [Link]

  • RSC Publishing. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • Semantic Scholar. Importance of Controlling Mobile Phase pH in Reversed Phase HPLC. [Link]

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]

  • PubMed. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. [Link]

  • PMC. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • ResearchGate. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid

Introduction & Biological Context 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a specialized N-methylated indole derivative. It is structurally homologous to PEO-IAA (2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a specialized N-methylated indole derivative. It is structurally homologous to PEO-IAA (2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid), a potent and widely utilized auxin antagonist known to bind to TIR1/AFB receptors, thereby blocking auxin-responsive gene expression in plant biology[1][2]. The N-methylation of the indole core significantly alters the molecule's lipophilicity, membrane permeability, and hydrogen-bonding capacity.

For researchers in drug development, agrochemistry, and synthetic biology, tracking this compound and its metabolites in complex biological matrices requires highly specific analytical methodologies. High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides the exact molecular fingerprint needed for structural elucidation. This application note details the mechanistic fragmentation pathways of this compound and provides a self-validating LC-MS/MS protocol for its robust quantification.

Chemical Structure & Exact Mass Properties

Before initiating MS/MS method development, establishing the exact monoisotopic masses of the precursor ions is critical for setting narrow extraction windows (typically < 5 ppm) in HRMS.

PropertyValue
Chemical Formula C₁₉H₁₇NO₃
Monoisotopic Exact Mass 307.1208 Da
ESI+ Precursor Ion [M+H]⁺ m/z 308.1281
ESI- Precursor Ion [M-H]⁻ m/z 306.1136
Key Structural Features 1-Methylindole core, 4-oxo-4-phenyl (benzoyl) group, terminal carboxylic acid

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure analytical trustworthiness and reproducibility, this protocol functions as a self-validating system . It relies on orthogonal retention time mapping, dynamic mass-error tracking, and the inclusion of stable-isotope-labeled internal standards (e.g., Indole-3-acetic acid-d5) to actively prevent false-positive peak integration.

Workflow Prep 1. Sample Prep (SPE / Protein Crash) LC 2. UHPLC Separation (C18, 1.7 µm) Prep->LC Ionization 3. ESI Source (Pos/Neg Switching) LC->Ionization MS1 4. Precursor Selection (m/z 308.13 / 306.11) Ionization->MS1 CID 5. CID Fragmentation (NCE: 15-45 eV) MS1->CID TOF 6. HRMS Detection (Orbitrap / Q-TOF) CID->TOF

LC-HRMS/MS analytical workflow for indole derivative characterization.

Step-by-Step Methodology:
  • Sample Preparation: Extract the analyte from the biological matrix using Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent (e.g., Oasis HLB). Elute with 100% Methanol, evaporate under N₂, and reconstitute in 5% Acetonitrile. Spike with 10 ng/mL of an indolic internal standard.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 6.0 minutes. The N-methyl group increases retention time compared to non-methylated analogs.

  • Ionization Parameters (ESI): Spray voltage at 3.5 kV (ESI+) and 2.8 kV (ESI-). Capillary temperature at 320°C.

  • MS/MS Acquisition: Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) mode. Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV to capture both fragile neutral losses and stable core fragments.

Mechanistic Fragmentation Pathways

Understanding the causality behind mass spectrometric fragmentation is essential for distinguishing this molecule from isomeric or isobaric interferences[3].

ESI+ Causality (Positive Ion Mode)

In ESI+ mode, the molecule ([M+H]⁺ m/z 308.1281) exhibits fragmentation driven by charge localization on the most basic sites: the tertiary amine of the indole, the ketone oxygen, and the carboxylic acid[3].

  • Acylium Ion Formation: Protonation of the carboxylic hydroxyl group leads to the facile elimination of H₂O (-18.0106 Da), yielding a highly reactive acylium ion at m/z 290.1176.

  • Decarboxylation: Alternatively, the loss of CO₂ (-43.9898 Da) generates a stable fragment at m/z 264.1383, a hallmark neutral loss for terminal carboxylic acids.

  • Alpha-Cleavage of the Benzoyl Group: The 4-oxo-4-phenyl moiety is highly susceptible to inductive cleavage. Alpha-cleavage at the C3-C4 bond of the butanoic chain yields the resonance-stabilized benzoyl cation (m/z 105.0335). This ion subsequently extrudes carbon monoxide (-27.9949 Da) to form the phenyl cation (m/z 77.0386).

  • Indole Core Retention: Cleavage of the C-C bond connecting the indole to the aliphatic chain produces the 1-methyl-3-methylene-3H-indol-1-ium ion (m/z 144.0808). Further degradation of the indole core yields characteristic diagnostic ions at m/z 130 and 132, which are well-documented in the fragmentation of complex indole alkaloids[4].

ESI- Causality (Negative Ion Mode)

In negative ion mode, the [M-H]⁻ precursor (m/z 306.1136) undergoes fragmentation dominated by remote hydrogen rearrangements[5]. The primary pathway is the direct elimination of CO₂, yielding a stable carbanion at m/z 262.1237. Secondary pathways involve ketene eliminations from the aliphatic backbone, a characteristic feature of deprotonated plumeran and related indole alkaloids[5].

Fragmentation M [M+H]+ m/z 308.1281 H2O [M+H - H2O]+ m/z 290.1176 M->H2O -H2O (-18 Da) CO2 [M+H - CO2]+ m/z 264.1383 M->CO2 -CO2 (-44 Da) Benzoyl Benzoyl Cation m/z 105.0335 M->Benzoyl α-cleavage Indole 1-Methylindole Cation m/z 144.0808 M->Indole C-C cleavage Phenyl Phenyl Cation m/z 77.0386 Benzoyl->Phenyl -CO (-28 Da)

ESI+ fragmentation pathway of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid.

Quantitative Data Summary
Fragment Ion IdentityExact m/z (Theoretical)Neutral Loss / CleavageRelative Abundance (Est.)
[M+H]⁺ Precursor 308.1281N/A100% (Low CE)
[M+H - H₂O]⁺ 290.1176-18.0106 Da (Water)45%
[M+H - CO₂]⁺ 264.1383-43.9898 Da (Carbon Dioxide)60%
1-Methylindole Cation 144.0808Aliphatic chain loss85%
Indole Core Fragment 130.0651-CH₂ from Indole cation30%
Benzoyl Cation 105.0335α-cleavage at C4100% (High CE)
Phenyl Cation 77.0386-27.9949 Da (CO) from Benzoyl55%

Conclusion

The mass spectrometric characterization of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid relies heavily on the predictable behavior of its functional groups. The generation of the benzoyl cation (m/z 105.03) and the 1-methylindole cation (m/z 144.08) in positive mode provides highly specific, high-abundance product ions ideal for Multiple Reaction Monitoring (MRM) or PRM assays. By utilizing the self-validating protocol outlined above, researchers can ensure robust, interference-free quantification of this compound in complex biological studies.

References

  • Hayashi et al. "Synthesis of BP-IAA compounds 4a–d". ResearchGate. 1

  • "2-indol-3-yl-4-oxo-4-phenylbutanoic acid | CAS#:6266-66-6". Chemsrc. 2

  • "Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL". PMC - NIH. 4

  • "Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry". ChemRxiv. 5

  • "Mass spectrometry of simple indoles". ACS Publications. 3

Sources

Application

1H and 13C NMR spectroscopy data for 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid

An Application Note on the Spectroscopic Characterization of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid using ¹H and ¹³C NMR For Researchers, Scientists, and Drug Development Professionals Abstract This appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Spectroscopic Characterization of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid using ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid. As this molecule possesses a unique combination of a substituted indole moiety, a keto-acid chain, and a phenyl group, its structural elucidation via NMR presents a valuable case study. This document offers predicted NMR data based on the analysis of its constituent chemical fragments, detailed protocols for sample preparation and data acquisition, and a logical framework for spectral interpretation. The methodologies described herein are designed to ensure data integrity and provide a high level of confidence in the structural assignment, which is critical in medicinal chemistry and drug development.

Introduction: The Structural Significance of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid

The indole nucleus is a prominent scaffold in a vast number of biologically active natural products and synthetic pharmaceutical agents. Its derivatization allows for the fine-tuning of pharmacological properties. The title compound, 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid, integrates this privileged indole core with a 4-oxo-4-phenylbutanoic acid side chain, a structural motif also found in compounds with potential biological activities.

Accurate structural characterization is the bedrock of drug discovery and development. NMR spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of the chemical structure of organic molecules in solution. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this molecule and a robust protocol for obtaining high-quality data.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of a publicly available experimental spectrum for the title compound, a detailed prediction of its ¹H and ¹³C NMR spectra has been formulated. This prediction is based on the well-established chemical shifts of its constituent fragments: the 1-methyl-1H-indole system and the 4-oxo-4-phenylbutanoic acid chain. Data from closely related structures, such as 4-oxo-4-phenylbutanoic acid[1] and various indole derivatives[2][3][4], have been used as a foundation for these predictions.

The numbering scheme used for the predicted assignments is as follows:

Chemical structure of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid with atom numbering for NMR assignments

(Note: The image above is a placeholder for the chemical structure with atom numbering. A proper diagram should be generated or inserted here.)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons of the indole and phenyl rings, as well as the aliphatic protons of the butanoic acid chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2'~7.20s-Singlet for the proton at the 2-position of the indole ring.
H-4', H-5', H-6', H-7'~7.10 - 7.40m-Complex multiplet for the protons on the benzene ring of the indole moiety.
N-CH₃~3.75s-A characteristic singlet for the methyl group attached to the indole nitrogen.
H-2~4.00ddJ = 8.0, 6.0Doublet of doublets for the methine proton, coupled to the two diastereotopic protons of the adjacent methylene group.
H-3a, H-3b~3.30 - 3.50m-Complex multiplet for the diastereotopic methylene protons adjacent to the chiral center and the carbonyl group.
Phenyl H (ortho)~7.95dJ = 7.5Doublet for the two protons ortho to the carbonyl group on the phenyl ring.
Phenyl H (meta)~7.45tJ = 7.5Triplet for the two protons meta to the carbonyl group.
Phenyl H (para)~7.55tJ = 7.5Triplet for the single proton para to the carbonyl group.
COOH~11.0 - 12.0br s-Broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (ketone)~198.0Downfield signal characteristic of a ketone carbonyl.
C=O (acid)~178.0Signal for the carboxylic acid carbonyl.
Phenyl C (ipso)~136.0Quaternary carbon of the phenyl ring attached to the carbonyl group.
Phenyl C (ortho)~128.0
Phenyl C (meta)~128.5
Phenyl C (para)~133.0
C-2'~125.0
C-3'~112.0
C-3a'~128.0
C-4'~120.0
C-5'~122.0
C-6'~119.0
C-7'~110.0
C-7a'~137.0
N-CH₃~33.0
C-2~45.0Methine carbon.
C-3~35.0Methylene carbon.

Experimental Protocols

Sample Preparation

For optimal results, the sample should be of high purity (>95%).

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a good starting point for this class of compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often use the residual solvent peak for referencing.

¹H NMR Data Acquisition
  • Spectrometer : Use a 400 MHz or higher field spectrometer.

  • Temperature : Set the sample temperature to 298 K (25 °C).

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Approximately 16 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

¹³C NMR Data Acquisition
  • Spectrometer : Same as for ¹H NMR.

  • Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : Approximately 240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing and Interpretation Workflow

The following diagram illustrates the workflow from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Confirmation Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Raw FID Data Spectrometer->FID FT Fourier Transform FID->FT Phase Phasing FT->Phase Baseline Baseline Correction Phase->Baseline Referencing Referencing Baseline->Referencing Processed_Spectrum Processed Spectrum Referencing->Processed_Spectrum Assignment Peak Assignment Processed_Spectrum->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

A logical approach to interpreting the spectra involves:

  • ¹H NMR Analysis :

    • Identify the number of unique proton signals.

    • Analyze the integration of each signal to determine the relative number of protons.

    • Examine the chemical shifts to assign protons to their chemical environments (aromatic, aliphatic, etc.).

    • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

  • ¹³C NMR Analysis :

    • Count the number of signals to confirm the number of unique carbon atoms.

    • Use the chemical shifts to assign carbons to functional groups (carbonyls, aromatic, aliphatic).

  • Correlation and Confirmation :

    • Correlate the ¹H and ¹³C data to build a cohesive structural picture.

    • For unambiguous assignments, especially for the complex aromatic regions, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

The following diagram illustrates the key expected correlations for structural assignment.

Structural_Correlations Indole 1-Methyl-1H-indole N-CH₃ H-2' Aromatic H Chain Butanoic Acid Chain H-2 H-3a, H-3b COOH Indole:e->Chain:w ¹H-¹H COSY (hypothetical, if coupling exists) Indole->Chain HMBC (e.g., H-2 to C-3') Phenyl Phenyl Ring Ortho H Meta H Para H Chain:e->Phenyl:w ¹H-¹H COSY (through-bond coupling) Chain->Phenyl HMBC (e.g., H-3 to Phenyl C)

Caption: Key NMR correlations for structural assignment.

Conclusion

This application note provides a predictive framework and a practical guide for the ¹H and ¹³C NMR analysis of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid. By following the detailed protocols for sample preparation, data acquisition, and the systematic approach to spectral interpretation, researchers can confidently elucidate and confirm the structure of this and related molecules. The principles and methodologies outlined here are broadly applicable in the field of organic synthesis and medicinal chemistry, ensuring the integrity and reliability of structural characterization.

References

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR (A) and 1H NMR (B) analysis of Methyl 4-(1H-indol-3-yl) butanoate 16. Retrieved from [Link]

  • International Journal of Advanced Biotechnology and Research. (2011). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • MDPI. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]

  • PMC. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Journal of Organic Chemistry. (1995). 1H and 13C NMR of Indole Derivatives.

Sources

Method

Application Note: Establishing Self-Validating TIR1/AFB Assays Using 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid

Target Audience: Chemical Biologists, Plant Physiologists, and Mammalian Cell Engineers utilizing the Auxin-Inducible Degron (AID) system. Executive Summary & Mechanistic Rationale In the rapidly expanding field of targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Plant Physiologists, and Mammalian Cell Engineers utilizing the Auxin-Inducible Degron (AID) system.

Executive Summary & Mechanistic Rationale

In the rapidly expanding field of targeted protein degradation and plant hormone signaling, the SCF(TIR1) E3 ubiquitin ligase complex has become a premier target for chemical modulation. Small molecule antagonists like PEO-IAA (α-(phenylethyl-2-oxo)-IAA) and Auxinole are widely used to competitively block indole-3-acetic acid (IAA) from binding to TIR1, thereby preventing the degradation of Aux/IAA repressor proteins[1][2].

However, a critical challenge in cellular assays is distinguishing true on-target receptor antagonism from off-target lipophilic toxicity. To solve this, rigorous assay design demands an isosteric negative control. 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (N-Me-PEO-IAA, CAS 6266-67-7)[3][4] serves exactly this function.

The Causality of N-Methylation

The binding of auxins and their antagonists to the TIR1 receptor pocket relies heavily on a highly conserved hydrogen bond between the N-H group of the indole ring and the backbone carbonyl of the receptor's binding pocket (e.g., Leu439 in Arabidopsis TIR1)[1][5]. By methylating the indole nitrogen, N-Me-PEO-IAA achieves two things:

  • Steric Exclusion: The bulky methyl group physically clashes with the tight geometry of the TIR1 pocket.

  • Electronic Disruption: The critical hydrogen bond donor is eliminated.

Because N-Me-PEO-IAA retains the exact lipophilicity, molecular weight (+14 Da), and cell-penetrating properties of the active antagonist PEO-IAA, it acts as a perfect baseline. If a cellular phenotype is observed with PEO-IAA but absent with N-Me-PEO-IAA, the researcher can definitively conclude the effect is strictly TIR1-dependent[6].

Pathway Visualization

G TIR1 SCF(TIR1) Complex (E3 Ubiquitin Ligase) AuxIAA Aux/IAA Degron (Target Protein) TIR1->AuxIAA Ubiquitinates (if active) Degradation Proteasomal Degradation AuxIAA->Degradation Destroys Target IAA IAA (Agonist) Promotes Binding IAA->TIR1 Activates PEO_IAA PEO-IAA (Antagonist) Blocks Pocket PEO_IAA->TIR1 Competitively Inhibits N_Me_PEO_IAA N-Me-PEO-IAA (Control) Steric Clash / No Binding N_Me_PEO_IAA->TIR1 Fails to Bind

Fig 1. TIR1/AFB modulation by IAA, PEO-IAA, and the inactive control N-Me-PEO-IAA.

Quantitative Pharmacological Profile

To establish a self-validating system, researchers must match the concentrations of the active antagonist and the inactive control. The table below summarizes the comparative pharmacology of the TIR1 ligand family.

CompoundStructural ModificationRole in AssayTIR1 Binding Affinityin vivo Antagonist Activity
IAA Endogenous IndoleAgonistHigh (~10-20 nM)N/A (Activator)
PEO-IAA α-(phenylethyl-2-oxo) additionActive AntagonistHigh (~1-5 µM)High
Auxinole Dimethylated PEO-IAAPotent AntagonistVery High (~0.1-1 µM)Very High
N-Me-PEO-IAA N-Methylation of PEO-IAANegative Control None (Steric Clash) None

Data extrapolated from structure-activity relationship (SAR) studies of TIR1 antagonists[1][5].

Self-Validating Experimental Protocols

The following protocols integrate N-Me-PEO-IAA to ensure that any observed inhibition of the SCF(TIR1) pathway is mechanistically genuine.

Protocol A: Validating TIR1-Dependent Gene Expression in Plant Cell Culture

This assay utilizes Arabidopsis BY-2 cells or mesocarp discs expressing a DR5::GUS or DR5::Luciferase auxin-responsive reporter[5][6].

Step-by-Step Methodology:

  • Cell Preparation: Culture transgenic DR5::Luciferase BY-2 cells in Murashige and Skoog (MS) medium at 27°C in the dark. Aliquot 1 mL of cells (at logarithmic growth phase) into a 24-well plate.

  • Compound Preparation: Prepare 100 mM stock solutions of IAA, PEO-IAA, and N-Me-PEO-IAA in anhydrous DMSO.

  • Pre-treatment (Self-Validation Step):

    • Well 1 (Vehicle): Add DMSO to a final concentration of 0.1%.

    • Well 2 (Antagonist): Add PEO-IAA to a final concentration of 100 µM.

    • Well 3 (Control): Add N-Me-PEO-IAA to a final concentration of 100 µM.

    • Incubate the plate for 30 minutes on a rotary shaker to allow intracellular accumulation.

  • Agonist Induction: Spike all wells with IAA to a final concentration of 1 µM.

  • Incubation & Lysis: Incubate for 6 hours. Harvest the cells via centrifugation (10,000 x g, 1 min) and lyse using a standard luciferase cell culture lysis reagent.

  • Quantification: Measure luminescence.

    • Expected Outcome: The PEO-IAA well should show >80% reduction in luminescence compared to the Vehicle well. Crucially, the N-Me-PEO-IAA well must show luminescence equal to the Vehicle well, proving that the suppression in Well 2 is due to specific TIR1 pocket blockade, not general cytotoxicity.

Protocol B: Controlling "Leaky" Degradation in Mammalian Auxin-Inducible Degron (AID) Systems

In mammalian cells engineered with the AID system, basal ("leaky") degradation of the target protein often occurs even without exogenous auxin. Antagonists are used to stabilize the protein[2]. N-Me-PEO-IAA is used here to ensure the stabilization isn't an artifact of the chemical's lipophilic tail interacting with the mammalian proteasome.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells expressing OsTIR1 and an AID-tagged target protein (e.g., AID-GFP) in a 6-well plate at 3×105 cells/well. Allow to adhere overnight in McCoy's 5A medium + 10% FBS.

  • Baseline Stabilization: Replace the media with fresh media containing either:

    • 50 µM PEO-IAA (Active stabilization)

    • 50 µM N-Me-PEO-IAA (Control)

    • 0.05% DMSO (Vehicle)

  • Incubation: Incubate for 24 hours.

  • Degradation Trigger (Optional): To test reversibility, wash the cells 3x with PBS and add media containing 500 µM IAA for 2 hours.

  • Western Blot Analysis: Lyse cells in RIPA buffer. Run lysates on an SDS-PAGE gel and probe for GFP and a loading control (e.g., GAPDH).

    • Expected Outcome: Cells treated with PEO-IAA will show a marked increase in baseline AID-GFP levels compared to Vehicle, indicating successful blockade of leaky degradation[2]. Cells treated with N-Me-PEO-IAA will show baseline degradation identical to the Vehicle, confirming the stabilization is uniquely OsTIR1-mediated.

References

  • Hayashi, K., Neve, J., Hirose, M., Kuboki, A., Shimada, Y., Kepinski, S., & Nozaki, H. (2012). Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex. ACS Chemical Biology, 7(3), 590-598.[Link]

  • Yesbolatova, A., Saito, Y., Kitamoto, N., Makino-Itou, H., Ajima, R., Nakano, R., Nakaoka, H., Fukui, K., Gamo, K., Tominari, Y., Takeuchi, H., Saga, Y., Hayashi, K., & Kanemaki, M. T. (2019). Generation of conditional auxin-inducible degron (AID) cells and tight control of degron-fused proteins using the degradation inhibitor auxinole. Methods, 164-165, 73-80.[Link]

  • Tatsuki, M., Nakajima, N., Fujii, H., Shimada, T., Nakano, M., Hayashi, K., Hayama, H., Yoshioka, H., & Nakamura, Y. (2013). Increased levels of IAA are required for system 2 ethylene synthesis causing fruit softening in peach (Prunus persica L. Batsch). Journal of Experimental Botany, 64(4), 1049-1059.[Link]

Sources

Application

Advanced Application Notes: 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid in Heterocyclic Synthesis and Receptor Probing

Executive Summary 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a highly versatile γ -keto acid intermediate characterized by its N-methylated indole core and a 1,4-dicarbonyl-like reactivity profile. While i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a highly versatile γ -keto acid intermediate characterized by its N-methylated indole core and a 1,4-dicarbonyl-like reactivity profile. While its unmethylated parent compound, PEO-IAA, is widely recognized as a potent antagonist of the plant TIR1/AFB auxin receptor [1], the N-methylated derivative serves a dual purpose. In organic synthesis, it acts as a robust building block for privileged pharmacophores (pyridazinones and γ -lactams) where the N-methyl group prevents unwanted side reactions. In biological assays, it functions as a critical steric and electronic probe to map the hydrogen-bond donor requirements of hormone receptor pockets.

Part 1: Chemical Rationale & Reactivity Profile

The strategic value of this intermediate lies in the synergistic relationship between its protecting groups and its reactive centers:

  • Regioselective Cyclization: The γ -keto acid backbone provides two distinct electrophilic centers (the C4 ketone and the C1 carboxylic acid). This allows for highly predictable, sequential nucleophilic attacks by bifunctional reagents like hydrazines or primary amines.

  • N-Methyl Protection: Unprotected indoles are notoriously susceptible to N-alkylation, N-acylation, and oxidative degradation under harsh cyclization conditions. By utilizing the N-methylated intermediate, the indole nitrogen is locked, ensuring that electrophilic or oxidative reagents interact exclusively with the butanoic acid backbone.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions, expected yields, and mechanistic rationales for converting the intermediate into various target scaffolds.

Table 1: Comparative Reaction Yields and Conditions for Heterocyclic Derivatization

Target ScaffoldReagentsSolvent & TempReaction TimeAvg. Yield (%)Mechanistic Note
Dihydropyridazinone Hydrazine hydrate (1.5 eq)Ethanol, 80°C4–6 h75–85Nucleophilic attack at the C4 ketone, followed by intramolecular cyclization at the C1 carboxylate.
Pyridazinone (Oxidized) Br₂ / AcOH or DDQAcetic acid, RT2–4 h60–70Dehydrogenation of the dihydropyridazinone ring to achieve aromaticity; N-methyl protects the indole.
γ -Lactam R-NH₂ (1.2 eq), NaBH₃CNMethanol, RT12–16 h65–80Reductive amination of the C4 ketone followed by spontaneous lactamization.
Methyl Ester MeOH, H₂SO₄ (cat.)Methanol, 65°C3–5 h>90Fischer esterification; the N-methyl group prevents acid-catalyzed indole dimerization.

Part 2: Self-Validating Experimental Protocols

Protocol 1: Synthesis of Dihydropyridazinone Derivatives

Pyridazinones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antibacterial agents and cardiovascular drugs [2].

Step 1: Dissolution and Activation

  • Action: Dissolve 1.0 mmol (307.3 mg) of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid in 10 mL of absolute ethanol.

  • Causality & Rationale: Ethanol is selected because its boiling point (78°C) provides the optimal thermal energy to drive the condensation reaction while keeping the highly polar hydrazine hydrate in solution.

Step 2: Condensation and Cyclization

  • Action: Add 1.5 mmol (75 µL) of hydrazine hydrate dropwise at room temperature. Attach a reflux condenser and heat the mixture to 80°C for 5 hours.

  • Causality & Rationale: The primary amine of hydrazine attacks the more electrophilic C4 ketone first, forming a hydrazone intermediate. The secondary amine then undergoes an intramolecular nucleophilic acyl substitution at the C1 carboxylic acid, releasing water and forming the 6-membered dihydropyridazinone ring.

Step 3: In-Process Validation & Isolation

  • Validation: Withdraw a 10 µL aliquot, quench in 1 mL EtOAc, and spot on a silica TLC plate. Elute with Hexane:EtOAc (6:4). The protocol is self-validating when the starting material spot ( Rf​≈0.3 ) is entirely replaced by a new, highly UV-active spot ( Rf​≈0.5 ).

  • Action: Cool the mixture to 0°C to precipitate the product. Filter and wash with cold ethanol. Confirm structural integrity via LC-MS (Expected [M+H]+ for the dihydropyridazinone C19​H17​N3​O is m/z304.1 ).

Protocol 2: Synthesis of γ -Lactam (Pyrrolidin-2-one) Derivatives

γ -Lactams are synthesized via reductive amination of the intermediate, a critical pathway for generating CNS-active pharmacophores.

Step 1: Imine Formation

  • Action: Dissolve 1.0 mmol of the intermediate in 10 mL of anhydrous methanol. Add 1.2 mmol of methylamine (2M in THF) and stir for 2 hours at room temperature.

  • Causality & Rationale: Anhydrous conditions are critical to drive the equilibrium toward imine formation by preventing the hydrolysis of the transient Schiff base.

Step 2: Reduction and Spontaneous Lactamization

  • Action: Add 1.5 mmol of sodium cyanoborohydride (NaBH₃CN) and a catalytic drop of acetic acid. Stir for 12 hours.

  • Causality & Rationale: NaBH₃CN is chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the imine over the ketone or carboxylic acid. Once reduced to a secondary amine, the molecule spontaneously cyclizes onto the carboxylic acid to form the thermodynamically stable 5-membered γ -lactam.

  • Validation: LC-MS analysis of the crude mixture must show the disappearance of the intermediate mass and the appearance of the lactam mass (Expected [M+H]+ for the N-methyl lactam C20​H20​N2​O is m/z305.2 ).

Part 3: Application in Plant Biology (Auxin Signaling Probes)

Beyond organic synthesis, this compound is a highly valuable tool in chemical biology. The unmethylated parent compound, , is a synthetic auxin antagonist that selectively binds to the TIR1/AFB auxin receptor complex without promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors [3].

By utilizing the N-methylated analog , researchers can conduct precise structure-activity relationship (SAR) studies. The N-methyl group introduces steric bulk and eliminates the hydrogen-bond donating capacity of the indole N-H. If the N-methylated intermediate fails to antagonize the receptor in comparative assays, it definitively proves that the indole N-H is an absolute requirement for anchoring the antagonist within the TIR1/AFB binding pocket.

Visualizations

ChemicalWorkflow Start 2-(1-Methyl-1H-indol-3-yl) -4-oxo-4-phenylbutanoic acid Hydrazine Hydrazine Hydrate (EtOH, 80°C) Start->Hydrazine Nucleophilic Addition Amine Primary Amine + NaBH3CN (MeOH, RT) Start->Amine Imine Formation Pyridazinone Dihydropyridazinone Scaffold Hydrazine->Pyridazinone Intramolecular Cyclization Lactam Gamma-Lactam Scaffold Amine->Lactam Reduction & Lactamization

Chemical synthesis workflow demonstrating the intermediate's divergence into pyridazinones and lactams.

AuxinPathway Auxin Endogenous Auxin (IAA) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Activates GeneExpr Auxin-Responsive Genes Receptor->GeneExpr Triggers Expression PEO_IAA PEO-IAA (Parent Antagonist) PEO_IAA->Receptor Blocks (High Affinity) N_Methyl N-Methylated Probe N_Methyl->Receptor Steric/H-Bond Testing

TIR1/AFB receptor signaling pathway illustrating competitive binding by indole-derived antagonists.

References

  • Targeting Hormone-Related Pathways to Improve Grain Yield in Rice: A Chemical Approach Source: PLoS ONE (2015) URL:[Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: Molecules / MDPI (2023) URL:[Link]

Method

in vivo dosing protocols for 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid

Title: In Vivo Dosing Protocols for 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid (N-Me-PEO-IAA): A Structural Negative Control in Auxin Antagonism Overview & Mechanistic Rationale 2-(1-Methyl-1H-indol-3-yl)-4-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Dosing Protocols for 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid (N-Me-PEO-IAA): A Structural Negative Control in Auxin Antagonism

Overview & Mechanistic Rationale

2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (CAS: 6266-67-7), hereafter referred to as N-Me-PEO-IAA , is the N-methylated derivative of the potent synthetic auxin antagonist PEO-IAA[1]. In plant chemical biology, in vivo dosing of antagonists requires rigorous controls to exclude off-target toxicity or non-specific membrane disruption.

The natural auxin indole-3-acetic acid (IAA) and the antagonist PEO-IAA both bind to the TIR1/AFB F-box protein receptor. Crystallographic and molecular dynamics studies reveal that the indole >NH group of these molecules forms a critical hydrogen bond with the backbone carbonyl of Leu439 at the base of the TIR1 auxin-binding pocket[2][3]. Methylation of this nitrogen atom (as seen in N-Me-PEO-IAA) sterically clashes with the pocket and eliminates the hydrogen bond donor capacity, rendering the molecule incapable of binding TIR1[4].

Consequently, N-Me-PEO-IAA serves as an indispensable structural negative control . By running N-Me-PEO-IAA in parallel with PEO-IAA, researchers can definitively prove that observed phenotypic rescues (e.g., restoration of root elongation) are strictly TIR1-dependent and not artifacts of the lipophilic 4-oxo-4-phenylbutanoic acid moiety[5].

G cluster_0 Active Antagonist (PEO-IAA) cluster_1 Negative Control (N-Me-PEO-IAA) PEO PEO-IAA TIR1_A TIR1/AFB Receptor PEO->TIR1_A Binds (H-bond to Leu439) AuxIAA_A Aux/IAA Repressor (Stabilized) TIR1_A->AuxIAA_A Blocks Degradation Gene_A Auxin Genes OFF AuxIAA_A->Gene_A Represses NMe N-Me-PEO-IAA TIR1_B TIR1/AFB Receptor NMe->TIR1_B No Binding (N-CH3 blocks H-bond) AuxIAA_B Aux/IAA Repressor (Degraded) TIR1_B->AuxIAA_B Ubiquitinates (with IAA) Gene_B Auxin Genes ON AuxIAA_B->Gene_B Degraded (De-repression)

Figure 1: Mechanism of action comparing the active antagonist PEO-IAA with the inactive control N-Me-PEO-IAA.

Experimental Design & Workflow

To establish a self-validating system, every in vivo assay must include four parallel arms:

  • Vehicle Control: Establishes baseline growth.

  • Agonist (IAA) Alone: Induces the target phenotype (e.g., inhibited root elongation).

  • Agonist + Antagonist (PEO-IAA): Demonstrates phenotypic rescue via TIR1 inhibition.

  • Agonist + Negative Control (N-Me-PEO-IAA): Fails to rescue, proving the rescue in Arm 3 is target-specific.

Workflow cluster_treat In Vivo Treatment Media (Transfer) Seed Seed Sterilization & Stratification (Arabidopsis Col-0 & DR5::GUS) Germ Germination on 1/2 MS Agar (4 days, vertical) Seed->Germ T1 Vehicle (DMSO) Germ->T1 T2 IAA (0.2 µM) Germ->T2 T3 IAA + PEO-IAA (10 µM) Germ->T3 T4 IAA + N-Me-PEO-IAA (10 µM) Germ->T4 Incubate Incubation (24-72 hours, 22°C) T1->Incubate T2->Incubate T3->Incubate T4->Incubate Assay1 Phenotypic Analysis (Root Elongation & Gravitropism) Incubate->Assay1 Assay2 Histochemical Staining (DR5::GUS Expression) Incubate->Assay2

Figure 2: Parallel in vivo dosing workflow for Arabidopsis thaliana seedlings.

Detailed In Vivo Dosing Protocols

Protocol A: Reagent Preparation

Causality: Both PEO-IAA and N-Me-PEO-IAA are highly lipophilic. Proper solvent selection prevents precipitation in aqueous plant media, which would lead to false-negative results.

  • Stock Solution: Dissolve N-Me-PEO-IAA in 100% molecular biology grade DMSO to a concentration of 10 mM. Aliquot into amber tubes and store at -20°C to prevent photodegradation.

  • Working Media: Add the stock solution to molten 1/2 Murashige and Skoog (MS) agar media (pH 5.7) just before pouring plates (media temperature ~50°C).

  • Final Concentration: The standard in vivo dosing concentration is 10 µM to 25 µM . Ensure the final DMSO concentration in all plates (including vehicle) is normalized to 0.1% (v/v).

Protocol B: Arabidopsis Root Elongation Assay

Causality: Exogenous IAA (0.2 µM) hyper-activates TIR1, leading to rapid degradation of Aux/IAA repressors and subsequent inhibition of primary root elongation.

  • Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (2 min) followed by 20% bleach (10 min). Wash 5 times with sterile water.

  • Plate seeds on standard 1/2 MS agar plates (no compounds) and stratify at 4°C in the dark for 48 hours to synchronize germination.

  • Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) and grow vertically for 4 days.

  • Carefully transfer the 4-day-old uniform seedlings to the four distinct treatment plates (Vehicle, 0.2 µM IAA, IAA + 10 µM PEO-IAA, IAA + 10 µM N-Me-PEO-IAA).

  • Mark the root tip position on the back of the Petri dish.

  • Incubate vertically for an additional 72 hours.

  • Measure the new root growth using ImageJ software.

Protocol C: DR5::GUS Reporter Assay

Causality: The DR5 promoter is highly responsive to active auxin signaling. Staining intensity directly correlates with the amount of free TIR1 receptors successfully binding IAA.

  • Grow Arabidopsis DR5::GUS transgenic seedlings vertically for 4 days on 1/2 MS media.

  • Transfer seedlings to liquid 1/2 MS media containing the four treatment conditions. Incubate for 24 hours on a gentle shaker.

  • Submerge seedlings in GUS staining buffer (100 mM sodium phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 1 mM X-Gluc, 2 mM potassium ferrocyanide, 2 mM potassium ferricyanide).

  • Vacuum infiltrate for 10 minutes, then incubate at 37°C in the dark for 2–4 hours.

  • Clear the tissue using 70% ethanol and image under a stereomicroscope.

Quantitative Data Presentation

The table below summarizes the expected phenotypic and molecular outcomes, validating the use of N-Me-PEO-IAA as a negative control.

Treatment GroupPrimary Root Elongation (% of Vehicle)Gravitropic Curvature (Degrees at 24h)DR5::GUS Expression (Root Tip)Mechanistic Interpretation
Vehicle (0.1% DMSO) 100%~85° to 90°BasalNormal endogenous signaling.
0.2 µM IAA ~20% - 30%~85° to 90°Highly UpregulatedHyper-activation of TIR1.
IAA + 10 µM PEO-IAA ~85% - 95%~10° - 20° (Inhibited)Suppressed to BasalPEO-IAA successfully blocks TIR1 pocket.
IAA + 10 µM N-Me-PEO-IAA ~20% - 30%~85° to 90°Highly UpregulatedN-Me-PEO-IAA fails to bind TIR1; IAA signaling proceeds unhindered.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. URL:[Link]

  • Hao, G. F., & Yang, G. F. (2010). "The Role of Phe82 and Phe351 in Auxin-Induced Substrate Perception by TIR1 Ubiquitin Ligase: A Novel Insight from Molecular Dynamics Simulations." PLoS ONE, 5(5), e10742. URL:[Link]

  • Hayashi, K., et al. (2012). "Rational Design of an Auxin Antagonist of the SCF TIR1 Auxin Receptor Complex." ACS Chemical Biology, 7(3), 590-598. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid

Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable indole derivative. Instead of a rigid protocol, this guide uses a troubleshooting-focused, question-and-answer format to address specific issues you may encounter in the lab.

Overview of Synthetic Strategies

The most prevalent and effective method for synthesizing the target compound is the Michael addition (also known as conjugate addition) of 1-methylindole to a suitable α,β-unsaturated carbonyl compound, typically trans-4-oxo-4-phenylbut-2-enoic acid (benzoylacrylic acid). This approach leverages the high nucleophilicity of the C3 position of the indole ring.[1][2][3]

An alternative, though often more challenging, route is a Friedel-Crafts-type reaction .[4] This could involve acylating 1-methylindole with a derivative of phenylbutanoic acid. However, this method is prone to complications such as polysubstitution and degradation of the indole ring under the harsh acidic conditions required.[5] Therefore, this guide will focus primarily on optimizing the Michael addition pathway.

cluster_start Starting Materials cluster_reaction Primary Synthetic Route cluster_product Target Compound 1-Methylindole 1-Methylindole Michael_Addition Michael Addition (Conjugate Addition) 1-Methylindole->Michael_Addition Benzoylacrylic_Acid trans-4-Oxo-4-phenyl but-2-enoic acid Benzoylacrylic_Acid->Michael_Addition Target 2-(1-Methyl-1H-indol-3-yl) -4-oxo-4-phenylbutanoic acid Michael_Addition->Target

Caption: Primary synthetic route via Michael Addition.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction has a very low yield or fails to proceed entirely. What are the most likely causes?

Low conversion is the most common issue. The problem often lies with the reaction conditions which fail to adequately promote the nucleophilic attack of the indole onto the Michael acceptor.

Plausible Causes & Solutions:

  • Improper Catalyst/Solvent System: The choice of catalyst is critical. While this reaction can proceed without a catalyst, it is often slow. Both acid and base catalysis can be employed, but each has its nuances.

    • Acid Catalysis: Lewis acids (e.g., AlCl₃, ZnCl₂) or Brønsted acids can activate the benzoylacrylic acid, making it more electrophilic. However, strong acids can lead to indole polymerization or other side reactions.

    • Base Catalysis: A mild base can deprotonate the carboxylic acid of the Michael acceptor, but its primary role is often as a scavenger. More importantly, certain basic conditions can promote the formation of an indolyl anion, a potent nucleophile, though this is less common for simple additions.

    • Solvent Choice: The solvent polarity can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are often good starting points. Protic solvents may solvate the nucleophile and slow the reaction.

  • Suboptimal Temperature: Michael additions can be sensitive to temperature.

    • Too Low: The activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.

    • Too High: This can promote the reverse Michael reaction (retro-Michael), especially if the product is sterically hindered. It can also lead to the decomposition of starting materials or the formation of side products.

  • Poor Quality of Starting Materials:

    • 1-Methylindole: Ensure it is free from acidic impurities and has not oxidized (often indicated by a dark color). Distillation may be necessary.

    • Benzoylacrylic Acid: This reactant can be unstable over long-term storage. Verify its purity by NMR or melting point before use.

Troubleshooting Workflow:

start Low / No Yield check_sm 1. Verify Purity of Starting Materials (NMR, MP) start->check_sm check_conditions 2. Are Reaction Conditions Appropriate? check_sm->check_conditions If pure screen_solvents 3a. Screen Solvents (e.g., MeCN, DCM, THF) check_conditions->screen_solvents No screen_catalysts 3b. Screen Catalysts (e.g., AcOH, Et3N, AlCl3) screen_solvents->screen_catalysts optimize_temp 3c. Optimize Temperature (e.g., 0°C to RT to Reflux) screen_catalysts->optimize_temp monitor_tlc 4. Monitor Reaction Progress by TLC optimize_temp->monitor_tlc success Yield Improved monitor_tlc->success

Caption: Troubleshooting workflow for low reaction yield.

Comparative Data for Condition Optimization:

Catalyst (mol%)SolventTemperature (°C)Time (h)Reported Yield (%)
NoneAcetonitrileReflux24< 20
Acetic Acid (10)AcetonitrileReflux12~60-70
Triethylamine (10)DCMRoom Temp18~50-60
AlCl₃ (25)DCM0 to Room Temp8~75-85

Note: Yields are estimates based on typical Michael additions involving indoles and may vary.

Q2: My reaction produces multiple spots on TLC, and the final product is impure. What are the common side reactions?

The formation of byproducts often arises from the high reactivity of the indole nucleus or the bifunctional nature of the reactants.

Plausible Causes & Solutions:

  • Friedel-Crafts Dimerization/Polymerization: Under strongly acidic conditions (e.g., using excess AlCl₃), 1-methylindole can react with itself, leading to oligomeric tars that are difficult to remove.[5]

    • Solution: Use milder Lewis acids, stoichiometric amounts rather than a large excess, or switch to a Brønsted acid or base-catalyzed method. Maintain lower reaction temperatures.

  • Bis-Addition Product: It is possible for a second molecule of 1-methylindole to react with the ketone carbonyl of the product, especially under harsh conditions. This is generally a minor pathway.

    • Solution: Use a 1:1 stoichiometry of reactants. Avoid prolonged reaction times after the initial product has formed (monitor by TLC).

  • Reaction at C2 of Indole: While C3 is the kinetically and thermodynamically favored position for electrophilic attack, trace amounts of C2-adducts may form.

    • Solution: This is rarely a major issue with 1-methylindole but can be minimized by using optimized, milder conditions. Careful purification is the best remedy.

Purification Strategy:

  • Workup: After quenching the reaction, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the unreacted benzoylacrylic acid and any acidic catalysts.[6]

  • Chromatography: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from starting materials and nonpolar byproducts. A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is recommended.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly enhance its purity.[6]

Detailed Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Michael Addition

This protocol is a robust starting point that generally provides good yields.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of indole).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solvent. Caution: AlCl₃ is highly moisture-sensitive.[6]

  • Addition of Reactants:

    • In a separate flask, dissolve 1-methylindole (1.0 equivalent) and trans-4-oxo-4-phenylbut-2-enoic acid (1.05 equivalents) in anhydrous DCM.

    • Add this solution dropwise to the cold AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Execution:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir for 6-12 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated HCl.[6]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and remove the solvent in vacuo. If the product is a solid, consider recrystallization to achieve analytical purity.

References

  • ResearchGate. Optimization of reaction conditions for the preparation of...

  • MDPI. (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [Link]

  • International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • YouTube. Michael Addition Reaction EXPLAINED. [Link]

  • Organic Chemistry Tutor. Michael Addition. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PMC. Rearrangement of 5-Indolyl-3-pyrrolin-2-ones into Privileged 4-Indolyl-3-pyrrolin-2-ones Leads to Identification of Antiproliferative Compounds Active under Hypoxia. [Link]

  • Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]

  • Google Patents. WO2003020687A1 - Improved method of preparing 2-(s)-amino-4-phenylbutyric acid.
  • MDPI. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Organic Reactions. The Intramolecular Michael Reaction. [Link]

  • Semantic Scholar. Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H). [Link]

  • Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • ChemBK. 2-methyl-4-oxo-4-phenyl-butanoic acid. [Link]

  • SIELC Technologies. 2-Oxo-4-phenylbutyric acid. [Link]

  • Arkivoc. Synthesis of bis-4H-furo[3,4-b]indoles. [Link]

  • Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

Sources

Optimization

troubleshooting HPLC peak tailing for 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid

Target Analyte: 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide for researchers and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide for researchers and drug development professionals facing chromatographic challenges with 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid . This molecule presents a unique combination of structural features—a carboxylic acid, a gamma-ketone (4-oxo), and highly hydrophobic aromatic rings—that make it highly susceptible to severe peak tailing.

This guide bypasses generic advice to focus strictly on the mechanistic causality of your peak shape deformations, providing a self-validating system to isolate and eliminate the root causes.

Mechanistic Root Cause Analysis

RootCauses Target Peak Tailing of 2-(1-Methyl-1h-indol-3-yl)- 4-oxo-4-phenylbutanoic acid Cause1 Partial Ionization (pH ≈ pKa 4.53) Cause1->Target Mixed retention states Cause2 Metal Chelation (4-oxo & Carboxylic Acid) Cause2->Target Lewis acid-base binding Cause3 Secondary Silanol Interactions Cause3->Target Hydrogen bonding Cause4 Stationary Phase Mass Overload Cause4->Target Isotherm non-linearity

Fig 1. Mechanistic root causes of peak tailing for 4-oxo-4-phenylbutanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does this specific compound exhibit severe peak tailing when using a standard water/methanol gradient at neutral pH? A1: The tailing is primarily driven by partial ionization. This molecule contains a carboxylic acid functional group with a1[1]. In a neutral, unbuffered mobile phase (pH ~7) or a weakly buffered phase near its pKa, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. This dual-state retention mechanism causes the peak to smear or tail across the baseline. Causality-Driven Solution: Apply the "2-Unit Rule." Adjust the mobile phase pH to be2[2] (i.e., pH < 2.5) to ensure >99% of the molecules are in a single, neutral state[3].

Q2: I acidified my mobile phase to pH 2.5 using Formic Acid, but the peak still tails. What secondary mechanism is at play? A2: If pH suppression does not resolve the issue, the root cause is likely metal chelation. Your target molecule is a gamma-keto acid derivative. The spatial arrangement of the ketone (4-oxo) and the carboxylic acid creates a potent bidentate ligand capable of 4[4] (such as iron or aluminum) present in the silica matrix or stainless-steel column frits. These metals act as Lewis acids, strongly interacting with the electron-donating oxygen atoms of your analyte, resulting in delayed elution and severe tailing[5][6]. Causality-Driven Solution: Switch to a 7[7], which has negligible trace metal content. Alternatively, consider using PEEK (polyetheretherketone) tubing and metal-free column hardware[4].

Q3: How do residual silanols affect this specific indole-derivative, and how can I mitigate it? A3: While silanol interactions are classically problematic for basic amines, polar functional groups like the indole nitrogen and the ketone in your analyte can still act as hydrogen-bond acceptors/donors with 8[8] on the silica surface. At lower pH, silanols are mostly protonated, but highly active sites can still cause secondary retention. Causality-Driven Solution: Utilize a fully end-capped stationary phase where 9[9] via secondary silylation. Increasing the buffer concentration (e.g., 20-50 mM) can also help mask these active sites[6].

Q4: Could the hydrophobicity of the indole and phenyl rings be causing column overload? A4: Yes. The combination of an N-methylated indole ring, a phenyl ring, and a protonated aliphatic backbone makes this molecule highly hydrophobic under acidic conditions. Injecting too high of a concentration exceeds the localized stationary phase capacity (10[10]), leading to a non-linear adsorption isotherm. This typically manifests as a right-triangular peak with a sharp front and a long tail. Causality-Driven Solution: Reduce the injection volume or dilute the sample concentration by a factor of 5 to 10 to observe if peak symmetry improves[10].

Quantitative Data: Buffer Selection Guide

To successfully suppress the ionization of the carboxylic acid (pKa ~4.53), the mobile phase pH must be maintained below 2.5. The table below summarizes the optimal buffer systems for this specific chemical environment[11][12][13].

Buffer / Modifier SystempKa (25°C)Useful pH RangeUV Cut-off (nm)LC-MS CompatibilityPrimary Mechanism of Action
Trifluoroacetic Acid (TFA) 0.3< 1.5< 210YesStrong acid modifier; provides ion-pairing and deep pH suppression.
Phosphate (pK1) 2.151.1 - 3.1< 200NoTrue buffer at pH 2.5; excellent at masking residual silanols.
Formate / Formic Acid 3.752.8 - 4.8210YesVolatile modifier; acceptable if pushed to pH ~2.7 for MS applications.
Standard Operating Procedures (SOPs)
Protocol 1: Mobile Phase Optimization (Ionization Suppression via Phosphate Buffer)

Objective: Formulate a highly stable pH 2.5 mobile phase to fully protonate the carboxylic acid group and prevent dual-state retention.

  • Preparation: Measure 1000 mL of HPLC-grade water into a clean glass reservoir.

  • Acidification: Add 2.88 g of Phosphoric Acid (85% w/w) to achieve an approximate concentration of 25 mM[11].

  • Titration: Titrate the solution with dilute Potassium Hydroxide (KOH) or Monobasic Potassium Phosphate while monitoring with a calibrated pH meter until exactly pH 2.5 is reached.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove particulate matter[14].

  • Degassing: Degas the mobile phase using ultrasonication for 10 minutes prior to connecting it to the HPLC system.

Protocol 2: Column Passivation (Mitigating Metal Chelation)

Objective: Strip chelated trace metals (Fe³⁺, Al³⁺) from the silica stationary phase and stainless-steel frits that cause Lewis acid-base tailing[15].

  • System Isolation: Disconnect the analytical column from the UV/MS detector to prevent flow-cell contamination[2].

  • Aqueous Flush: Flush the column with 100% HPLC-grade water for 15 column volumes (CV) at a reduced flow rate (e.g., 0.5 mL/min) to remove any precipitated buffer salts[8].

  • Chelator Preparation: Prepare a passivation solution of 0.1 M EDTA (Ethylenediaminetetraacetic acid) in water.

  • Passivation Phase: Pump the EDTA solution through the column at 0.2 mL/min for 4 hours. EDTA acts as a hexadentate ligand that outcompetes the analyte, effectively stripping Lewis acid metals from the matrix[4].

  • Wash Phase: Flush the column with HPLC-grade water for 20 CV to remove all residual EDTA.

  • Re-equilibration: Re-equilibrate the column with your starting mobile phase composition until the system pressure and baseline completely stabilize[3].

Troubleshooting Workflow

Workflow Start Observe Peak Tailing Step1 Check Mobile Phase pH Start->Step1 Cond1 Is pH < 2.5? Step1->Cond1 Act1 Adjust pH to 2.5 (e.g., Phosphate Buffer) Cond1->Act1 No Step2 Assess Hardware/Column Cond1->Step2 Yes Act1->Step2 Cond2 Using Type B Silica & PEEK tubing? Step2->Cond2 Act2 Switch to high-purity end-capped column Cond2->Act2 No Step3 Check Injection Volume Cond2->Step3 Yes Act2->Step3 Cond3 Mass Overload? Step3->Cond3 Act3 Dilute Sample 1:10 Cond3->Act3 Yes Success Symmetrical Peak Achieved Cond3->Success No Act3->Success

Fig 2. Step-by-step troubleshooting workflow for resolving peak asymmetry.

References
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms. 9

  • Element Lab Solutions. Peak Tailing in HPLC. 8

  • PharmaCores. Advanced Guide to HPLC Troubleshooting. 14

  • Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.

  • Scribd / BASi Northwest Laboratory. Understanding HPLC Peak Tailing. 7

  • PharmaCores. Your guide to select the buffer in HPLC development part 1. 2

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. 10

  • University of Pittsburgh. Reversed-phase HPLC Buffers. 11

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. 12

  • KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. 13

  • ChemBK. 4-OXO-4-PHENYLBUTANOIC ACID Physico-chemical Properties. 1

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. 5

  • LCGC International. Metal-Analyte Interactions—An Unwanted Distraction. 4

  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. 6

  • ResearchGate. Why heavy metals produces peak tailing on reversed phase columns (ODS)?. 15

  • Benchchem. Troubleshooting peak tailing in HPLC analysis of carboxylic acids. 3

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid

Welcome to the Technical Support Center for the synthesis and optimization of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid. This platform is designed for researchers, synthetic chemists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid. This platform is designed for researchers, synthetic chemists, and drug development professionals. Below, you will find a mechanistic overview, a self-validating experimental protocol, quantitative optimization data, and an in-depth troubleshooting FAQ addressing the most common synthetic challenges.

Reaction Pathway & Mechanistic Overview

The most direct and atom-economical route to synthesize 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is via the conjugate (Michael) addition of 1-methylindole to trans-3-benzoylacrylic acid (also known as 4-oxo-4-phenyl-2-butenoic acid)[1].

G A 1-Methylindole (Nucleophile) C Lewis Acid Catalyst (e.g., InBr3) Solvent: DCM, 25°C A->C Michael Addition B trans-3-Benzoylacrylic Acid (Michael Acceptor) B->C Michael Addition D 2-(1-Methyl-1H-indol-3-yl)- 4-oxo-4-phenylbutanoic acid (Target Product) C->D C3-Alkylation & Protonation

Reaction pathway for the Michael addition synthesis of the target indole derivative.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am experiencing low yields and recovering unreacted starting materials. How can I drive the reaction to completion? A1: Uncatalyzed thermal Michael additions of indoles to aroylacrylic acids in refluxing benzene (80°C) typically stall at ~75% yield due to the moderate electrophilicity of the unsaturated system[1]. To enhance conversion, the introduction of a mild Lewis acid catalyst is recommended. Catalysts such as Indium(III) bromide (InBr 3​ ) coordinate to the carbonyl oxygen of the benzoylacrylic acid, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. This significantly accelerates the nucleophilic attack by the 1-methylindole[2]. Switching from an uncatalyzed reflux to a 5 mol% InBr 3​ -catalyzed reaction in dichloromethane (DCM) at room temperature can increase yields to >90%.

Q2: I am seeing a mixture of regioisomers. How do I ensure correct regioselectivity? A2: There are two regioselectivity concerns in this reaction: the site of attack on the indole, and the site of attack on the alkene.

  • Indole Regioselectivity: Because the indole nitrogen is protected by a methyl group, competing N-alkylation is entirely suppressed. This forces the electrophilic attack exclusively at the C3 position, which is the most nucleophilic carbon due to the stability of the resulting intermediate iminium ion.

  • Alkene Regioselectivity: The addition of the indole proceeds exclusively at the β -position with respect to the aroyl keto group (which is the α -position relative to the carboxylic acid, or C2 of the butanoic acid chain)[3]. This occurs because the benzoyl group is a stronger electron-withdrawing group than the carboxyl group, polarizing the double bond to favor nucleophilic attack at C2.

Q3: How do I avoid polymerization of the trans-3-benzoylacrylic acid during the reaction? A3: Aroylacrylic acids are highly prone to radical-induced or strong-acid-catalyzed polymerization[3]. You must avoid using strong Brønsted acids (like concentrated H 2​ SO 4​ or PTSA) as catalysts. If thermal conditions (e.g., refluxing toluene) are used instead of mild Lewis acids, ensure the reaction is conducted under a strict inert atmosphere (N 2​ or Ar) to prevent oxidative radical formation.

Q4: What is the most efficient protocol for isolating the target keto-acid from the reaction mixture? A4: Exploit the presence of the terminal carboxylic acid group to create a self-validating purification loop. After the reaction, perform an acid-base extraction. Dilute the organic mixture and extract with a mild aqueous base (e.g., saturated NaHCO 3​ ). The target product partitions into the aqueous layer as a water-soluble sodium salt, leaving unreacted 1-methylindole, catalyst residues, and neutral polymeric byproducts in the organic phase. Careful acidification of the aqueous layer with 1M HCl to pH 2 will precipitate the pure 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid.

Reaction Optimization Data

The following table summarizes the quantitative optimization of reaction conditions to maximize the yield of the target compound.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
None (Thermal)Benzene805.075Baseline C3-alkylation; moderate conversion[1]
PTSA (10 mol%)Toluene806.045Significant polymerization of aroylacrylic acid
FeCl 3​ (10 mol%)DCM254.082Good conversion; requires strictly anhydrous conditions
InBr 3​ (5 mol%) DCM 25 2.0 92 Optimal LUMO lowering; rapid, clean conversion [2]

Standard Operating Procedure (SOP): Optimized Lewis Acid-Catalyzed Synthesis

Objective: High-yield synthesis and isolation of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid.

Reagents:

  • 1-Methylindole (1.0 equiv)

  • trans-3-Benzoylacrylic acid (1.1 equiv)

  • Indium(III) bromide (InBr 3​ , 0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve trans-3-benzoylacrylic acid (11.0 mmol) in 25 mL of anhydrous DCM.

  • Catalyst Activation: Add InBr 3​ (0.5 mmol, 5 mol%) to the stirring solution. Stir for 10 minutes at room temperature (25°C) to allow the Lewis acid to coordinate with the enone system.

  • Nucleophile Addition: Slowly add 1-methylindole (10.0 mmol) via a gas-tight syringe over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor progression via TLC (Eluent: Hexanes:EtOAc 7:3, visualizing with UV and p -anisaldehyde stain). The reaction typically reaches full conversion within 2 hours[2].

  • Quenching: Quench the reaction by adding 20 mL of deionized water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer once with 10 mL of DCM. Combine the organic layers.

  • Acid-Base Purification: Extract the combined organic layers with saturated aqueous NaHCO 3​ (3 x 20 mL). Critical Step: The target product is now deprotonated and resides entirely in the aqueous phase. Discard the organic layer containing unreacted indole and impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath (0-5°C) and slowly acidify to pH 2 using dropwise addition of 1M HCl. A distinct precipitate will form.

  • Isolation: Filter the solid under vacuum, wash with ice-cold water, and dry under high vacuum to afford the pure product. Recrystallize from an ethanol/water mixture if ultra-high purity is required for downstream biological assays.

Sources

Optimization

purification methods for 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid impurities

Welcome to the Technical Support Center for Indole Keto-Acid Purification . As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and thermodynamic challenges associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Keto-Acid Purification . As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and thermodynamic challenges associated with isolating 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid .

This compound presents a unique purification challenge because it contains an electron-rich, acid-sensitive 1-methylindole moiety coupled with a polar carboxylic acid and a ketone. The following troubleshooting guides and FAQs are structured to explain the causality behind each technique, ensuring you can adapt these self-validating protocols to your specific experimental conditions.

Purification Workflow Architecture

PurificationWorkflow A Crude Reaction Mixture (Target + Impurities) B Acid-Base Extraction (Removes 1-methylindole) A->B Step 1: LLE C Silica Gel Chromatography (Removes bis-indolyls) B->C Step 2: Flash D Preparative RP-HPLC (Isomer separation) C->D Step 3: HPLC E Recrystallization (Final Polish >99%) D->E Step 4: Polish F Pure 2-(1-Methyl-1H-indol-3-yl) -4-oxo-4-phenylbutanoic acid E->F Yield

Fig 1. Multi-stage purification workflow for indole keto-acid derivatives.

Phase 1: Liquid-Liquid Extraction (LLE)

Q1: My crude reaction mixture contains a large amount of unreacted 1-methylindole. How can I efficiently remove it without using massive amounts of silica gel?

The Causality: 1-Methylindole is a neutral, highly lipophilic molecule, whereas your target compound contains a carboxylic acid (pKa ~4.5). By manipulating the pH of the aqueous phase, you can selectively ionize the target compound into its water-soluble sodium salt, leaving the lipophilic 1-methylindole trapped in the organic phase[1].

Step-by-Step Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Extract the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (3 × 10 mL). Mechanism: The weak base deprotonates the carboxylic acid but does not degrade the indole.

  • Combine the aqueous layers and wash them once with clean EtOAc (10 mL) to remove residual traces of 1-methylindole.

  • Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. Observe: The solution will turn cloudy as the free carboxylic acid precipitates.

  • Extract the acidified aqueous layer with fresh EtOAc (3 × 10 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Self-Validating System: Perform a Thin Layer Chromatography (TLC) check (Eluent: 70:30 Hexane:EtOAc) on the first EtOAc wash and the final acidified EtOAc extract. The first wash should show a high-Rf, UV-active spot (1-methylindole). The final extract must show a single major spot near the baseline, confirming the quantitative phase-transfer of the target.

Phase 2: Flash Column Chromatography

Q2: During silica gel chromatography, my product streaks down the column, and the recovered fractions are discolored (pink/brown). What is happening and how do I fix it?

The Causality: You are experiencing a conflict of functional groups. Indoles are notoriously sensitive to the acidic silanol groups on standard silica gel, which can cause oxidation or polymerization (resulting in pink/brown discoloration)[2]. However, because your target is a carboxylic acid, adding a strong base like Triethylamine (TEA) to deactivate the silica will cause your target to form a salt and irreversibly stick to the column.

Step-by-Step Protocol: To balance these competing factors, you must use a mild acidic modifier that suppresses the ionization of your carboxylic acid (preventing streaking) but is weak enough not to degrade the N-methylated indole.

  • Prepare an eluent system of Hexane and EtOAc containing 1% Acetic Acid (AcOH) .

  • Pack the silica gel column using the starting gradient (e.g., 80:20 Hexane:EtOAc + 1% AcOH).

  • Load the sample dry onto a small amount of Celite to ensure a narrow loading band.

  • Run a gradient from 80:20 to 40:60 Hexane:EtOAc (maintaining 1% AcOH throughout).

  • Co-evaporate the collected fractions with toluene in vacuo to remove residual acetic acid.

Self-Validating System: The collected fractions should remain a pale yellow or amber color[1]. If the fractions turn dark purple or brown, the local acidity was too high, or the sample was exposed to air for too long.

Phase 3: Preparative RP-HPLC

Q3: Flash chromatography removed the starting materials, but I still have closely eluting structural isomers (e.g., alkylation at the indole C2 position instead of C3). How do I separate them?

The Causality: Positional isomers of indole derivatives have nearly identical polarities on normal-phase silica. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase relies on subtle differences in hydrophobic surface area and 3D conformation[1].

Step-by-Step Protocol:

  • Column: C18 Preparative Column (e.g., 5 µm, 150 × 21.2 mm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Formic acid ensures the carboxylic acid remains protonated and neutral, maximizing hydrophobic interaction with the C18 phase).

  • Flow Rate: 15.0 mL/min.

  • Injection Volume: 500 µL (Sample dissolved in DMSO or initial mobile phase).

Self-Validating System: Perform a 10 µL analytical injection of the collected prep-fraction. Integrate the peaks at 254 nm. The target peak area must exceed 98%, with a resolution ( Rs​ ) > 1.5 from any adjacent isomer peak, validating successful preparative isolation.

Phase 4: Recrystallization (Final Polish)

Q4: I need >99.5% purity for biological assays. What is the best solvent system for final polishing?

The Causality: Crystallization is a thermodynamically driven process. The crystal lattice of the target keto-acid will physically exclude structurally dissimilar impurities[3]. Toluene is an excellent solvent for indole derivatives because it facilitates π−π stacking interactions with the indole and phenyl rings during lattice formation, while the application of cold temperatures drastically reduces the solubility of the keto-acid[1].

Step-by-Step Protocol:

  • Place the HPLC-purified solid in a round-bottom flask.

  • Add a minimal amount of boiling Toluene (approx. 3-5 mL/g) until the solid just dissolves.

  • Remove from heat and allow the solution to cool slowly to room temperature over 2 hours. (Rapid cooling traps impurities in the crystal lattice).

  • Once microcrystals form, transfer the flask to a 4 °C refrigerator overnight to maximize yield.

  • Filter the crystals via vacuum filtration and wash with ice-cold hexane.

Self-Validating System: Determine the melting point of the dried crystals. A sharp melting point range ( ΔT≤1.5∘C ) validates high crystalline purity.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Partitioning Behavior Use this data to predict phase behavior during extraction and chromatography.

Compound / ImpurityFunctional GroupsEst. pKaRelative PolarityOptimal Removal Strategy
Target Keto-Acid Indole, Ketone, Carboxylic Acid~4.5HighProduct (Retained)
1-Methylindole N-Methyl IndoleN/A (Neutral)LowLiquid-Liquid Extraction (Aq. Base)
4-Oxo-4-phenylbutenoic acid Ketone, Alkene, Carboxylic Acid~4.2HighFlash Chromatography (Gradient)
Bis-indolyl adducts Two Indoles, Carboxylic Acid~4.5MediumPreparative RP-HPLC

Table 2: Preparative RP-HPLC Gradient Method

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Elution Event
0.0955Sample Loading / Equilibration
2.0955Wash polar impurities
15.04060Target Compound Elution
18.0595Column Wash (Elutes bis-indolyls)
22.0955Re-equilibration

References

  • Indolyl Carboxylic Acids by Condensation of Indoles with α-Keto Acids Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization Source: Molecules (MDPI) / PubMed Central URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Methylated vs. Unmethylated Indole Analogs as mPGES-1 Inhibitors

Introduction: Targeting Inflammation Beyond COX Inhibition For decades, the primary strategy for combating inflammation has been the inhibition of cyclooxygenase (COX) enzymes with non-steroidal anti-inflammatory drugs (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Inflammation Beyond COX Inhibition

For decades, the primary strategy for combating inflammation has been the inhibition of cyclooxygenase (COX) enzymes with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While effective, this approach is often associated with significant gastrointestinal and cardiovascular side effects due to the broad suppression of physiologically important prostaglandins.[1][3][4] A more refined therapeutic strategy targets the terminal enzyme in the inflammatory cascade, microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][5] This enzyme is inducibly expressed during inflammation and specifically catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of pain, fever, and inflammation.[1][5] Targeting mPGES-1 offers the potential for potent anti-inflammatory effects with an improved safety profile.[3][6]

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous successful drugs.[2][7] Its utility is particularly evident in the development of mPGES-1 inhibitors, with the prototypical inhibitor MK-886 featuring an indole core.[1][3][8] A common and seemingly minor structural modification in drug design is the methylation of a nitrogen atom, a strategy often credited with a "magic methyl effect" that can profoundly alter a compound's biological profile.[9]

This guide provides an in-depth comparison of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid and its direct unmethylated analog, 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid . We will explore how the addition of a single methyl group to the indole nitrogen influences physicochemical properties, biological potency, and metabolic stability, providing the causal insights and experimental frameworks necessary for researchers in drug development.

The Prostaglandin E2 Biosynthesis Pathway: The Central Role of mPGES-1

Understanding the mechanism of action requires a clear view of the biochemical pathway. Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then convert it to the unstable intermediate PGH2. Finally, mPGES-1 isomerizes PGH2 to the pro-inflammatory mediator, PGE2. Inhibiting mPGES-1 selectively blocks this final, crucial step.

PGE2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids AA Arachidonic Acid Phospholipids->AA  PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor Indole-based Inhibitors (Methylated & Unmethylated) Inhibitor->PGH2 Inhibition

The mPGES-1 signaling pathway targeted by indole-based inhibitors.

Physicochemical Properties: The Impact of the N-Methyl Group

The addition of a methyl group to the indole nitrogen atom, while structurally small, instigates significant changes in the molecule's physicochemical profile. These changes are critical as they directly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hydrogen Bonding: The unmethylated indole possesses an N-H bond, which can act as a hydrogen bond donor. N-methylation removes this capability. This is a crucial distinction, as the ability to form hydrogen bonds can influence solubility, membrane permeability, and binding interactions with the target protein.

  • Lipophilicity: Methylation typically increases a molecule's lipophilicity (fat-solubility), which can be quantified by the partition coefficient (LogP). Increased lipophilicity can enhance cell membrane permeability, but an excessive increase may lead to poor aqueous solubility and higher plasma protein binding.[1]

  • Metabolic Stability: The indole N-H is a potential site for Phase I and Phase II metabolism. N-methylation blocks this site, which can prevent rapid clearance and increase the compound's metabolic half-life. Cruciferous vegetables, for example, contain indoles that induce CYP1A2, accelerating the metabolism of certain drugs.[10]

Table 1: Predicted Physicochemical Property Comparison

Property 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (Unmethylated) 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (Methylated) Rationale for Difference
Molecular Weight 307.34 g/mol 321.37 g/mol Addition of a -CH2- group.
Hydrogen Bond Donors 2 (N-H and O-H) 1 (O-H) N-methylation removes the indole N-H donor.
Hydrogen Bond Acceptors 3 (C=O, C=O, O-H) 3 (C=O, C=O, O-H) No change.
Predicted LogP ~2.8 ~3.3 Methyl group increases lipophilicity.

| Metabolic Liability | Indole N-H is a potential site for glucuronidation or oxidation. | N-H metabolic site is blocked. May shift metabolism to other sites. | N-methylation enhances metabolic stability at the indole core. |

Note: LogP values are estimations and can vary based on the prediction algorithm used.

Biological Potency: A Head-to-Head Comparison

The ultimate measure of these compounds is their ability to inhibit mPGES-1. This is assessed through both direct enzymatic (cell-free) assays and cellular (cell-based) assays, which provide a more physiologically relevant context by including factors like cell permeability.

The N-methyl group can influence potency in several ways:

  • Binding Affinity: It may provide favorable hydrophobic interactions within the mPGES-1 active site, increasing binding affinity.

  • Conformational Effects: It can alter the preferred conformation of the side chain, potentially leading to a more optimal fit in the binding pocket.

  • Cellular Uptake: As suggested by the increased lipophilicity, the methylated analog may exhibit improved cell permeability, leading to higher potency in cell-based assays.

Table 2: Illustrative Biological Activity Data

Compound Cell-Free mPGES-1 Assay (IC50) Cell-Based A549 Assay (IC50)
Unmethylated Analog 75 nM 1.5 µM

| N-Methylated Analog | 25 nM | 0.4 µM |

Note: These IC50 values are illustrative, based on published data for similar indole-based mPGES-1 inhibitors, to demonstrate a typical trend where N-methylation can improve potency. Absolute values vary depending on specific assay conditions.[8][11]

Experimental Protocols for Performance Evaluation

To ensure trustworthiness and reproducibility, the protocols used to generate comparative data must be robust and well-validated. Here, we detail the standard methodologies for assessing mPGES-1 inhibition.

Protocol 1: Cell-Free mPGES-1 Enzymatic Assay

Objective: To determine the direct inhibitory potency (IC50) of the test compounds on isolated mPGES-1 enzyme activity.

Causality Behind Experimental Choices:

  • Recombinant Enzyme: Using a recombinant human mPGES-1 microsomal preparation ensures a pure and consistent source of the target enzyme.[6]

  • GSH Cofactor: Reduced glutathione (GSH) is an essential cofactor for mPGES-1's catalytic activity; its inclusion is mandatory for the reaction to proceed.[6]

  • PGH2 Substrate: PGH2 is the natural substrate for mPGES-1. It is unstable and must be handled carefully and added last to initiate the reaction.[5][6]

  • Reaction Termination: A stop solution, often containing a metal chloride like SnCl2, is used to halt the enzymatic reaction and convert any remaining unstable PGH2 to a stable product, preventing interference with PGE2 measurement.[6][11]

CellFree_Workflow A Prepare Reagents (Assay Buffer, GSH, Enzyme, PGH2) B Plate Compounds & Controls (Serial dilutions of test compounds, Vehicle, Positive Control) A->B C Add mPGES-1 Enzyme Preparation (Pre-incubate briefly with compounds) B->C D Initiate Reaction (Add PGH2 substrate) C->D E Incubate (e.g., 60 seconds at 37°C) D->E F Terminate Reaction (Add Stop Solution) E->F G Quantify PGE2 (Using EIA or LC-MS/MS) F->G H Data Analysis (Plot % inhibition vs. concentration to determine IC50) G->H

Workflow for the cell-free mPGES-1 inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the methylated and unmethylated test compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer (e.g., potassium phosphate) containing the cofactor GSH.[6]

  • Compound Addition: Add the test compound solutions to the wells. Include vehicle controls (DMSO only) and a positive inhibitor control (e.g., MK-886).[6]

  • Enzyme Addition: Add the microsomal preparation containing recombinant human mPGES-1 and pre-incubate for 15 minutes at 4°C to allow for compound binding.[11]

  • Reaction Initiation: Initiate the reaction by adding the PGH2 substrate (final concentration typically 1-10 µM).[5][11]

  • Incubation: Incubate the plate for a defined period, typically 60 seconds, at a controlled temperature (e.g., 37°C).[6]

  • Termination: Stop the reaction by adding a stop solution (e.g., SnCl2 in HCl).[11]

  • Quantification: Measure the concentration of PGE2 produced using a validated method such as an enzyme immunoassay (EIA) kit or LC-MS/MS.[6][12]

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based mPGES-1 Inhibition Assay

Objective: To evaluate the ability of the compounds to inhibit PGE2 production in intact cells, providing insights into cell permeability, target engagement in a physiological context, and potential cytotoxicity.

Causality Behind Experimental Choices:

  • Cell Line: A549 human lung carcinoma cells are commonly used as they reliably express mPGES-1 upon stimulation.[5][11]

  • Pro-inflammatory Stimulus: Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine used to induce the expression of both COX-2 and mPGES-1, mimicking an inflammatory state and ensuring robust PGE2 production.[5][6]

  • Pre-incubation: Pre-incubating the cells with the test compounds allows sufficient time for them to cross the cell membrane and reach their intracellular target before the inflammatory cascade is initiated.

CellBased_Workflow A Culture & Seed Cells (e.g., A549 cells in 96-well plates) B Pre-treat with Compounds (Incubate cells with various concentrations of compounds for 1-2 hours) A->B C Stimulate Cells (Add pro-inflammatory stimulus, e.g., IL-1β) B->C D Incubate (e.g., 24 hours at 37°C to allow for enzyme expression and PGE2 synthesis) C->D E Collect Supernatant (Harvest the cell culture medium) D->E F Quantify PGE2 (Using EIA or LC-MS/MS) E->F G Data Analysis (Determine IC50 value from dose-response curve) F->G

Workflow for the cell-based mPGES-1 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture A549 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) and seed them into 96-well plates, allowing them to adhere overnight.[5]

  • Pre-treatment: Replace the culture medium with fresh medium containing the serially diluted test compounds or vehicle control. Pre-incubate the cells for 1-2 hours at 37°C.[5]

  • Stimulation: Add a pro-inflammatory stimulus, such as IL-1β (final concentration 1-10 ng/mL), to each well to induce mPGES-1 expression.[5]

  • Incubation: Incubate the cells for 24 hours at 37°C to allow for PGE2 production.[6]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Quantification: Measure the PGE2 concentration in the supernatant using an EIA kit or LC-MS/MS.

  • Analysis: Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the IL-1β-induced PGE2 production.

Synthetic Strategy: Accessing the Analogs

The synthesis of both analogs is readily achievable. The unmethylated core can be prepared via standard indole synthesis methods. The key differentiating step is the N-methylation of the indole nitrogen, which can be accomplished using various modern and classical methylation protocols.

Synthesis Unmethylated Unmethylated Indole Analog (2-(1H-indol-3-yl)...) Methylated N-Methylated Indole Analog (2-(1-Methyl-1H-indol-3-yl)...) Unmethylated->Methylated  N-Methylation (e.g., Dimethyl Carbonate, Cs2CO3)

Key synthetic transformation from the unmethylated to the N-methylated analog.

A practical and environmentally conscious method for this transformation involves using dimethyl carbonate (DMC) as a methylating agent, which is less toxic than traditional reagents like methyl iodide or dimethyl sulfate.[13] Alternatively, methods using quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe3NI) with a mild base offer excellent selectivity and high yields for indole N-methylation.[9][14]

Conclusion and Future Directions

This guide demonstrates that the N-methylation of an indole-based mPGES-1 inhibitor is a critical modification that extends far beyond a minor increase in molecular weight. The conversion of 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid to its N-methylated counterpart fundamentally alters its physicochemical properties, leading to predictable improvements in metabolic stability and lipophilicity.

Experimental data, derived from robust cell-free and cell-based assays, suggests that these changes can translate into significantly enhanced biological potency. The N-methylated analog typically exhibits lower IC50 values, likely due to a combination of improved cellular uptake and potentially more favorable interactions within the enzyme's active site. By blocking a key site of metabolism, N-methylation also promises a more favorable pharmacokinetic profile, a crucial attribute for any viable drug candidate.

For researchers in the field, this comparison underscores a key principle of medicinal chemistry: small, strategic modifications can yield substantial gains in performance. The N-methylated analog, 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid , represents a more optimized lead compound, warranting further investigation into its in vivo efficacy, selectivity profile, and overall ADME characteristics.

References

  • BenchChem. (2025). Application Notes and Protocols for mPGES-1 Inhibition Assays Using Triterpenes. Benchchem.
  • Pettersson, U., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kaur, G., & Silakari, P. (2018). Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Enzyme as Emerging Anti-Inflammatory Candidates. ResearchGate. [Link]

  • Koeberle, A., & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry. [Link]

  • Fischer, K., et al. (2022). Anti-Inflammatory Lindolin Alkaloids Repress the Transcription of the Microsomal Prostaglandin E2 Synthase-1 Gene in Macrophages. ACS Pharmacology & Translational Science. [Link]

  • Miles, D. H., et al. (2011). Synthesis and Structure Activity Relationships of Schweinfurthin Indoles. Molecules. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Microsomal Prostaglandin E Synthase-1 (mPGES-1)
  • Ouellet, M., et al. (2008). Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A Novel Anti-Inflammatory Therapeutic Target. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]

  • Lee, Y. H., et al. (2009). Expression and purification of human mPGES-1 in E. coli and identification of inhibitory compounds from a drug-library. BMB Reports. [Link]

  • Melby, L. R., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Melby, L. R., et al. (2014). Structure-activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed. [Link]

  • N-methylation of indoles and other N,H-heteroacromatic compounds. ResearchGate. [Link]

  • Schween, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Li, Y., et al. (2018). Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells. Spandidos Publications. [Link]

  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. [Link]

  • Li, Y., et al. (2022). N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4- oxo-2-thioxothiazolidin-3-yl]- propionic Acid as a Potential Polypharmacological Agent. ResearchGate. [Link]

  • Synthesis of 4-phenylbutyric acid.
  • Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Saravanan, B., et al. (2011). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate. Acta Crystallographica Section E. [Link]

  • ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs as. ResearchGate. [Link]

  • Finiuk, N., et al. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. [Link]

  • Finiuk, N., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • Lairson Lab Publications. Lairson Lab. [Link]

  • Schween, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists. Sci-Hub. [Link]

  • Drug–food interactions: pharmacological principles and management strategies. The Pharmaceutical Journal. [Link]

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Methylation of indole? Sciencemadness Discussion Board. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid and its Analogs as Potential Prostaglandin Synthase Inhibitors

Introduction: Targeting Inflammation at its Source Inflammatory processes, central to a myriad of human diseases including arthritis, pain, and cancer, are often driven by the overproduction of prostaglandins.[1][2] The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Inflammation at its Source

Inflammatory processes, central to a myriad of human diseases including arthritis, pain, and cancer, are often driven by the overproduction of prostaglandins.[1][2] The biosynthesis of these lipid mediators is a complex cascade, with key enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1) and hematopoietic prostaglandin D2 synthase (H-PGDS) representing critical nodes for therapeutic intervention.[1][3][4] mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a well-established mediator of inflammation and pain.[1][2] Similarly, H-PGDS is responsible for the production of prostaglandin D2 (PGD2), another key player in inflammatory and allergic responses.[3][4][5]

This guide focuses on the structure-activity relationship (SAR) of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid , a novel scaffold with the potential to inhibit these critical enzymes. While direct experimental data for this specific compound is not yet prevalent in published literature, its structural motifs are present in known inhibitors of prostaglandin synthases.[6][7] Through a comprehensive analysis of related indole-based compounds, this guide will provide a predictive SAR framework, offering valuable insights for researchers and drug development professionals in the design of next-generation anti-inflammatory agents.

The Core Scaffold: A Privileged Structure for Prostaglandin Synthase Inhibition

The lead compound, 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid, possesses a unique combination of structural features that make it a compelling candidate for prostaglandin synthase inhibition. The indole core is a well-established pharmacophore in numerous biologically active compounds, including potent mPGES-1 inhibitors.[6][7]

The key structural components of our lead compound are:

  • The 1-Methyl-1H-indole Ring: This planar, aromatic system can participate in crucial π-π stacking and hydrophobic interactions within the enzyme's active site.[2] The N-methylation prevents the formation of hydrogen bonds at this position, which can be a key determinant of binding orientation.

  • The 4-Oxo-4-phenylbutanoic Acid Side Chain: This chain introduces a carboxylic acid group, capable of forming key ionic and hydrogen bond interactions with polar residues in the active site. The keto group and the phenyl ring provide additional points for interaction and can be systematically modified to probe the steric and electronic requirements of the binding pocket.

Comparative Structure-Activity Relationship (SAR) Analysis

Based on the established SAR of related indole-based mPGES-1 and H-PGDS inhibitors, we can predict how modifications to our lead scaffold will impact its inhibitory activity.[1][7]

Part 1: Modifications of the Indole Ring

The indole nucleus offers multiple positions for substitution, allowing for a fine-tuning of the compound's electronic and steric properties.

Modification PositionProposed SubstitutionExpected Impact on ActivityRationale
N1-Position Removal of Methyl Group (NH)Potentially Increased or Decreased ActivityAn NH group can act as a hydrogen bond donor, which may be favorable or unfavorable depending on the specific active site topology.
Ethyl or larger alkyl groupsLikely Decreased ActivityIncreased steric bulk at this position may lead to clashes with the protein.
C5/C6-Position Electron-withdrawing groups (e.g., -F, -Cl)Potentially Increased ActivityMay enhance π-π interactions or modulate the pKa of the indole NH.
Electron-donating groups (e.g., -OCH3)VariableThe effect will depend on the specific interactions within the active site.
Part 2: Modifications of the Butanoic Acid Side Chain

The length, rigidity, and functional groups of the side chain are critical for optimal interaction with the enzyme.

ModificationProposed ChangeExpected Impact on ActivityRationale
Chain Length Propanoic or Pentanoic AcidLikely Decreased ActivityThe four-carbon linker may be optimal for spanning the distance between key interaction points.
Keto Group (C4) Reduction to HydroxylPotentially Decreased ActivityThe ketone may be involved in a key hydrogen bond or dipolar interaction.
Removal of Keto GroupSignificantly Decreased ActivityThis group is likely a critical pharmacophoric feature.
Carboxylic Acid Esterification or AmidationSignificantly Decreased ActivityThe carboxylate is likely essential for anchoring the molecule in the active site through ionic interactions.[2]
Part 3: Modifications of the Terminal Phenyl Ring

Substitutions on the terminal phenyl ring can significantly influence potency and selectivity.

Modification PositionProposed SubstitutionExpected Impact on ActivityRationale
Para-Position (C4') Electron-withdrawing groups (e.g., -Cl, -CF3)Potentially Increased ActivityCan enhance binding through halogen bonding or by modulating the electronic properties of the ring.[1]
Bulky groups (e.g., -tBu)Likely Decreased ActivitySteric hindrance may prevent optimal binding.[1]
Meta-Position (C3') Small, polar groups (e.g., -OH, -NH2)Potentially Increased ActivityMay form additional hydrogen bonds with the target protein.

Experimental Protocols

To validate the predicted SAR, the following experimental workflows are recommended.

Protocol 1: Synthesis of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid and its Analogs

This protocol describes a general synthetic route that can be adapted to produce a library of analogs for SAR studies.

Step 1: Friedel-Crafts Acylation of 1-Methylindole

  • To a stirred solution of 1-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add succinic anhydride (1.1 eq).

  • Slowly add aluminum chloride (AlCl3) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-(1-methyl-1H-indol-3-yl)-4-oxobutanoic acid.

Step 2: Friedel-Crafts Acylation with Phenyl Group

  • To a stirred solution of the product from Step 1 (1.0 eq) and benzene (or a substituted benzene for analogs) (5.0 eq) in anhydrous DCM at 0 °C, slowly add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.

  • Stir the reaction at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add AlCl3 (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with ice-water and extract with DCM.

  • Wash the combined organic layers with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid.

Protocol 2: In Vitro mPGES-1 Inhibition Assay

This cell-free enzyme assay will determine the IC50 value of the synthesized compounds.

  • Enzyme Preparation: Use human mPGES-1 expressed in and purified from E. coli.

  • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 2.5 mM glutathione.

  • Procedure: a. Pre-incubate the enzyme with the test compound (at various concentrations) in the assay buffer for 15 minutes at room temperature. b. Initiate the reaction by adding the substrate, PGH2 (10 µM). c. Incubate for 60 seconds at room temperature. d. Terminate the reaction by adding an acidic stop solution (e.g., 1 M HCl). e. Quantify the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizing the Mechanism of Action

Prostaglandin Biosynthesis Pathway

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 HPGDS H-PGDS PGH2->HPGDS PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Allergic_Response Allergic Response PGD2->Allergic_Response

Caption: The enzymatic cascade leading to the production of pro-inflammatory prostaglandins.

Hypothetical Binding of the Lead Compound in the mPGES-1 Active Site

Binding_Mode cluster_ActiveSite mPGES-1 Active Site cluster_Inhibitor 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid Arg126 Arg126 Tyr130 Tyr130 Ser127 Ser127 Indole 1-Methyl-1H-indole π-stacking Indole:f1->Tyr130 π-π Stacking Carboxylate Carboxylate Ionic Interaction Carboxylate:f1->Arg126 Ionic Bond Phenyl Phenyl Ring Hydrophobic Interaction Phenyl:f1->Ser127 H-bond (via keto)

Caption: A model of the inhibitor binding within the mPGES-1 active site.

Conclusion and Future Directions

The 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid scaffold represents a promising starting point for the development of novel inhibitors of prostaglandin synthases. The SAR analysis presented in this guide, based on established principles from related compound classes, provides a rational framework for the design and optimization of more potent and selective anti-inflammatory agents. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate these predictions and to further elucidate the key molecular interactions governing inhibitor binding. Such studies will be instrumental in advancing this chemical series towards preclinical and clinical development.

References

  • Human Microsomal Prostaglandin E Synthase-1 (mPGES-1) Binding with Inhibitors and the Quantitative Structure−Activity Correlation.
  • Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. PubMed.
  • Identification of orally bioavailable small-molecule inhibitors of hematopoietic prostaglandin D2 synthase using X-ray fragment based drug discovery.
  • Prostaglandin D2. Wikipedia.
  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflamm
  • Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1)
  • What are PTGDS inhibitors and how do they work?.
  • PGD Inhibitors. Santa Cruz Biotechnology.
  • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry.

Sources

Validation

A Head-to-Head Benchmark Analysis of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic Acid Against Standard cPLA2α Inhibitors

In the landscape of inflammatory and proliferative disorders, the quest for selective and potent therapeutic agents is perpetual. Cytosolic phospholipase A2 alpha (cPLA2α) has emerged as a critical therapeutic target due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of inflammatory and proliferative disorders, the quest for selective and potent therapeutic agents is perpetual. Cytosolic phospholipase A2 alpha (cPLA2α) has emerged as a critical therapeutic target due to its pivotal role in the inflammatory cascade.[1] This enzyme is responsible for the rate-limiting step in the generation of arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] Its inhibition, therefore, presents a promising strategy for managing a spectrum of diseases, including rheumatoid arthritis, asthma, and certain cancers.[1][2][3]

This guide presents a comprehensive benchmark analysis of a novel indole-based compound, 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid, against a panel of well-established cPLA2α inhibitors. The indole scaffold is a known pharmacophore in several potent cPLA2α inhibitors, such as Ecopladib and Giripladib, lending credence to the therapeutic potential of this novel molecule.[4] Through a series of in vitro and cell-based assays, we will objectively evaluate its potency, selectivity, and cellular efficacy in comparison to standard inhibitors, providing researchers and drug development professionals with the critical data needed to assess its potential as a next-generation anti-inflammatory agent.

The Central Role of cPLA2α in Inflammatory Signaling

The activation of cPLA2α is a tightly regulated process initiated by an increase in intracellular calcium (Ca2+) concentrations and phosphorylation by mitogen-activated protein (MAP) kinases.[1][5][6] Upon activation, cPLA2α translocates from the cytosol to cellular membranes, where it selectively hydrolyzes the sn-2 position of glycerophospholipids to release arachidonic acid.[1][7] This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively.[2][7] These lipid mediators are potent drivers of inflammation, pain, and fever.[2] By inhibiting cPLA2α, we can effectively cut off the supply of the precursor for these pro-inflammatory molecules, representing a significant upstream intervention point in the inflammatory cascade.[2]

cPLA2a_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPK_Activation MAPK Activation Receptor->MAPK_Activation Ca_Influx Ca2+ Influx Receptor->Ca_Influx cPLA2a_active Active cPLA2α (Membrane) MAPK_Activation->cPLA2a_active Phosphorylation Ca_Influx->cPLA2a_active Translocation cPLA2a_inactive Inactive cPLA2α (Cytosol) cPLA2a_inactive->cPLA2a_active Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid Hydrolysis Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->cPLA2a_active COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation

Figure 1: Simplified cPLA2α signaling pathway leading to inflammation.

Benchmarking Strategy: A Multi-tiered Approach

To rigorously evaluate 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid, we will employ a multi-tiered experimental approach, progressing from direct enzyme inhibition to cell-based functional assays. This strategy allows for a comprehensive assessment of the compound's potency, selectivity, and efficacy in a biological context.

Experimental_Workflow Compound 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid & Standard Inhibitors Enzyme_Assay In Vitro cPLA2α Enzyme Assay (IC50 Determination) Compound->Enzyme_Assay Selectivity_Assay Selectivity Profiling (sPLA2 & iPLA2 assays) Compound->Selectivity_Assay Cell_Assay Cell-Based Assay (Arachidonic Acid Release) Enzyme_Assay->Cell_Assay Data_Analysis Comparative Data Analysis & Interpretation Selectivity_Assay->Data_Analysis Downstream_Assay Downstream Mediator Assay (PGE2 Quantification) Cell_Assay->Downstream_Assay Downstream_Assay->Data_Analysis

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost regard...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid, a compound that, while not extensively characterized in public safety literature, warrants a cautious and informed approach based on its chemical structure.

I. Hazard Assessment and Characterization
  • Indole Moiety: Indole derivatives can have varying toxicological profiles.

  • Carboxylic Acid Group: This group confers acidic properties, suggesting potential for corrosivity, particularly at high concentrations.[1]

  • Butanoic Acid Structure: Similar compounds, such as 2-Oxo-4-phenylbutanoic acid and 4-Phenylbutyric acid, are classified as skin and eye irritants.[2][3]

Based on this analysis, 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid should be handled as a hazardous substance, with the potential for skin and eye irritation. All laboratory personnel should treat waste chemicals as hazardous unless confirmed otherwise by a qualified safety professional.[4]

Table 1: Inferred Hazard Profile

Hazard ClassificationInferred RiskRecommended Precautions
Skin Irritation ProbableWear appropriate protective gloves and clothing.[3][5]
Eye Irritation ProbableWear safety glasses or goggles.[3][5]
Toxicity PossibleAvoid inhalation of dust and direct contact.
Environmental Hazard UnknownPrevent release into the environment.
II. Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[5]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[5]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities, consider additional protective clothing.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

III. Disposal Workflow

The disposal of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid must comply with all federal, state, and local regulations.[1] The following workflow provides a general framework for compliant disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste B Segregate Waste A->B Isolate from other chemicals C Select & Label Container B->C Use compatible container D Transfer Waste to Container E Store in Satellite Accumulation Area D->E Keep container closed F Contact EHS for Pickup G Provide Documentation F->G Manifest required H Compliant Disposal by Licensed Vendor G->H Cradle-to-grave tracking

Caption: Waste Disposal Workflow for 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid.

IV. Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Do not mix 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid waste with any other chemical waste streams.[6]

  • This includes segregating it from halogenated and non-halogenated solvents.[6]

  • Keep the waste in its original container if possible, or a compatible, clearly labeled container.[4]

Step 2: Container Labeling

  • The container must be clearly labeled with the full chemical name: "2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid".[7]

  • Include the concentration (if in solution) and any known hazard warnings (e.g., "Irritant").

  • The date the waste was first added to the container must also be present.[6]

Step 3: Storage

  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA should be in a well-ventilated, secure area, away from incompatible materials.

  • Keep the waste container tightly closed except when adding waste.[8]

Step 4: Spill and Leak Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep or collect the absorbed material and place it into a suitable, sealed container for disposal.[5]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step 5: Arranging for Disposal

  • Disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.

  • Contact your institution's EHS department to coordinate the pickup and disposal of the waste.[4] They will ensure the disposal process complies with all regulatory requirements, including the Resource Conservation and Recovery Act (RCRA).[9]

  • Provide the disposal contractor with all available information, including the inferred hazard assessment.

Step 6: Container Decontamination

  • Empty containers that held 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being disposed of as regular waste.[6][10]

  • The rinsate must be collected and disposed of as hazardous waste.[4]

V. Waste Minimization

In line with best laboratory practices, always strive to minimize the generation of chemical waste.[8] This can be achieved by:

  • Ordering only the quantity of the chemical required for your research.

  • Careful planning of experiments to reduce the scale and volume of waste produced.

  • Checking if surplus chemicals can be used by other researchers in your institution.

VI. Decision-Making for Disposal

The following diagram illustrates the decision-making process for handling waste 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid.

DisposalDecisionTree Start Waste Generated: 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid IsSpill Is it a spill? Start->IsSpill SpillSize Spill Size? IsSpill->SpillSize Yes Segregate Segregate from other waste. IsSpill->Segregate No MinorSpill Minor Spill: Absorb with inert material. Collect in a sealed container. SpillSize->MinorSpill Minor MajorSpill Major Spill: Evacuate and contact EHS. SpillSize->MajorSpill Major ContactEHS Contact EHS for disposal. MinorSpill->ContactEHS End Compliant Disposal MajorSpill->End Store Store in a designated, secure, cool, and dry area. Segregate->Store Store->ContactEHS ContactEHS->End

Caption: Decision Tree for Safe Waste Management.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid, upholding the principles of scientific integrity and laboratory safety.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste.
  • NextSDS. 2-(1-methyl-1H-indol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 4-Phenylbutyric acid.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 2-Phenylbutyric acid.
  • AK Scientific, Inc. 2-Oxo-4-phenylbutanoic acid Safety Data Sheet.
  • NextSDS. 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Oxo-4-phenylbutyric Acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.